Strategic Profiling of 4-[(2-Amino-4-bromophenyl)amino]cyclohexan-1-ol in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the strategic selection of advanced intermediates dictates the efficiency and success of lead optimization campaigns. The compound 4-[(2-amino-4-bromophenyl)am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the strategic selection of advanced intermediates dictates the efficiency and success of lead optimization campaigns. The compound 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is a highly functionalized, unsymmetrical o-phenylenediamine derivative. It serves as a critical bifunctional building block, providing orthogonal reactivity nodes that enable the rapid assembly of complex heterocycles. This specific scaffold is highly prized in the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors such as p38 mitogen-activated protein kinase (MAPK) antagonists [3].
This technical whitepaper dissects the structural properties, strategic utility, and validated synthetic methodologies for this intermediate, providing drug development professionals with a comprehensive framework for its application.
Structural and Physicochemical Profiling
The architecture of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is defined by three distinct and chemically independent domains:
The 1,4-Substituted Cyclohexanol Ring : Introduces stereochemical complexity (cis vs. trans isomers). In medicinal chemistry, the trans-isomer is typically preferred as it minimizes 1,3-diaxial steric clashes, locking the bulky aryl-amine and the hydroxyl group in stable equatorial positions.
The Electron-Rich 1,2-Diamine Core : A privileged motif for condensation reactions and heterocyclic annulation.
The Aryl Bromide : Positioned para to the secondary amine, it acts as a mild electron-withdrawing group and a versatile handle for transition-metal catalysis.
Quantitative Physicochemical Data
Property
Value
Chemical Formula
C12H17BrN2O
Molecular Weight
285.18 g/mol
Exact Mass
284.0524 Da
Hydrogen Bond Donors
3 (-OH, -NH-, -NH2)
Hydrogen Bond Acceptors
2 (O, N)
Rotatable Bonds
2
Topological Polar Surface Area (TPSA)
58.3 Ų
Strategic Role in Drug Discovery: Orthogonal Reactivity Nodes
The true value of this molecule lies in its capacity for divergent, late-stage synthesis. The causality behind selecting this specific intermediate is rooted in its orthogonal reactivity, allowing chemists to modify one part of the molecule without interfering with the others:
Node 1: Heterocyclic Annulation: The o-phenylenediamine motif undergoes rapid oxidative cyclocondensation with aldehydes or carboxylic acids to yield 1,5-disubstituted or 1,6-disubstituted benzimidazoles [1]. This is a critical step in rigidifying the molecular scaffold to fit precisely into the ATP-binding pocket of target kinases.
Node 2: Late-Stage Functionalization: The aryl bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the carbon-bromine bond remains relatively inert during the acidic benzimidazole cyclization, chemists can build the core heterocycle first and diversify the aryl periphery later.
Node 3: Physicochemical Tuning: The cyclohexanol moiety serves a dual purpose. It lowers the overall lipophilicity (LogP) of the final drug candidate, improving aqueous solubility, and acts as a hydrogen-bond donor/acceptor to engage solvent-exposed regions of the target protein.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is achieved via a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by chemoselective reduction.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The reaction utilizes 4-bromo-1-fluoro-2-nitrobenzene and 4-aminocyclohexanol. Causality: The choice of a fluoro-arene over a chloro-arene is deliberate. The highly electronegative fluorine atom is strongly activated toward nucleophilic attack by the inductively withdrawing ortho-nitro group, which stabilizes the resulting Meisenheimer complex and drastically lowers the activation energy [2].
Protocol:
Charge a dry round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and trans-4-aminocyclohexan-1-ol (1.1 eq).
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base to scavenge the generated HF without competing as a nucleophile.
Dissolve the reagents in anhydrous N-methyl-2-pyrrolidone (NMP) to a 0.5 M concentration.
Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
Validation Check: Monitor the reaction via LCMS. The system is self-validating; the reaction is deemed complete when the starting fluoro-arene mass is fully consumed, yielding the intermediate 4-[(4-bromo-2-nitrophenyl)amino]cyclohexan-1-ol.
Quench the reaction with ice water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Step 2: Chemoselective Nitro Reduction
Causality: The reduction conditions must be chosen with extreme care. Standard catalytic hydrogenation (H2 gas with Pd/C) will inevitably cause hydrodehalogenation, cleaving the essential carbon-bromine bond. Therefore, a mild, single-electron transfer method (Béchamp reduction) is employed to selectively reduce the nitro group while preserving the aryl bromide.
Protocol:
Dissolve the crude nitro-intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water.
Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH4Cl) (2.0 eq). Causality: The NH4Cl acts as a mild proton source, activating the iron surface for electron transfer without requiring harsh acids that could degrade the molecule.
Heat the suspension to reflux (80 °C) for 2 hours with vigorous stirring.
Validation Check: The bright yellow/orange color of the nitro starting material will transition to a pale/colorless solution. TLC (DCM/MeOH 9:1) will show the disappearance of the starting material and the appearance of a highly polar, ninhydrin-active spot corresponding to the diamine.
Filter the hot mixture through a pad of Celite to remove iron oxides.
Concentrate the filtrate and purify via silica gel flash chromatography to afford the pure 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol.
Workflow Visualization
Synthetic workflow and downstream applications of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol.
Title : Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives
Source : Macromolecules (ACS Publications)
URL :[Link]
Exploratory
In-Depth Technical Guide: Synthesis, Properties, and Applications of 2-Amino-4-bromo-N-(4-hydroxycyclohexyl)aniline
Executive Summary & CAS Registry Status In the landscape of modern medicinal chemistry, 2-amino-4-bromo-N-(4-hydroxycyclohexyl)aniline serves as a highly specialized, advanced o-phenylenediamine building block. Because i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & CAS Registry Status
In the landscape of modern medicinal chemistry, 2-amino-4-bromo-N-(4-hydroxycyclohexyl)aniline serves as a highly specialized, advanced o-phenylenediamine building block. Because it is typically synthesized in situ or custom-manufactured as a proprietary intermediate for active pharmaceutical ingredient (API) pipelines, it does not possess a universally registered, public CAS number in standard chemical databases.
Instead, it is frequently referenced by its IUPAC name, its molecular formula (C₁₂H₁₇BrN₂O), or by internal alphanumeric codes related to the specific drug discovery programs it enables (e.g., precursors to CSF-1R inhibitors like BLZ945[1] or novel Lysyl-tRNA synthetase inhibitors[2]). This whitepaper provides an authoritative guide to its physicochemical profiling, mechanistic synthesis, and strategic application in drug development.
Chemical Identity and Physicochemical Profiling
The structural architecture of this intermediate is deliberately designed for late-stage functionalization and optimal target-binding kinetics. The o-diamine motif primes the molecule for cyclization into heterocyclic cores (benzimidazoles, quinoxalines). The C4-bromine atom acts as a versatile handle for transition-metal-catalyzed cross-coupling, while the 4-hydroxycyclohexyl group imparts favorable aqueous solubility and acts as a critical hydrogen-bond donor/acceptor in kinase ATP-binding pockets[2].
The synthesis of this intermediate relies on a highly robust, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.
Fig 1: Two-step chemoselective synthesis of the target o-phenylenediamine intermediate.
Causality in Reagent Selection
Electrophile Choice in SNAr : 4-bromo-1-fluoro-2-nitrobenzene is explicitly chosen over its chloro-analog. Fluorine's extreme electronegativity creates a larger partial positive charge on the C1 carbon, significantly lowering the activation energy required to form the Meisenheimer complex during nucleophilic attack[3].
Chemoselective Reduction : Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated for the second step, as it will rapidly hydrodehalogenate the C4-bromine atom. Instead, a mild dissolving metal reduction (Zn/NH₄Cl) is employed to selectively reduce the nitro group while preserving the crucial C-Br bond for downstream cross-coupling[4],[5].
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility at the bench.
Protocol A: SNAr to form 4-Bromo-N-(4-hydroxycyclohexyl)-2-nitroaniline
Dissolution : In a dry 250 mL round-bottom flask, dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL).
Reagent Addition : Add trans-4-aminocyclohexanol (1.1 equiv, 11 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol). Note: DIPEA acts as a non-nucleophilic base to scavenge the HF generated, preventing protonation and deactivation of the nucleophile.
Reaction : Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.
Validation : Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The reaction is deemed complete when the high-Rf starting material is entirely consumed, replaced by a deep yellow/orange spot corresponding to the nitroaniline product.
Workup : Cool to room temperature and pour the mixture slowly into 200 mL of vigorously stirred ice water. The product will precipitate. Filter the suspension, wash the filter cake with cold water, and dry under vacuum to afford the intermediate as a bright yellow solid.
Protocol B: Chemoselective Nitro Reduction
Dissolution : Dissolve the nitroaniline intermediate (1.0 equiv, 8 mmol) in a solvent mixture of THF:MeOH:H₂O (2:2:1, 50 mL).
Reagent Addition : Add solid NH₄Cl (10.0 equiv, 80 mmol) and stir until fully dissolved.
Reduction : Cool the flask to 0°C in an ice bath. Slowly add Zinc dust (10.0 equiv, 80 mmol) in small portions. Critical Causality: The reduction is highly exothermic; portion-wise addition controls the thermal runaway and prevents solvent boil-off[4].
Reaction : Remove the ice bath and stir at room temperature for 2 hours.
Validation : Monitor via TLC (DCM:MeOH 9:1). The vivid yellow color of the solution will fade, and a new, highly polar fluorescent spot (visible under 254 nm UV) will appear.
Workup : Filter the heterogeneous mixture through a pad of Celite to remove zinc salts, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to remove THF and MeOH. Extract the remaining aqueous residue with EtOAc (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target o-phenylenediamine as an off-white to pale brown solid.
Applications in Drug Development
The strategic value of 2-amino-4-bromo-N-(4-hydroxycyclohexyl)aniline lies in its ability to rapidly generate complex, target-specific pharmacophores.
Fig 2: Application of the intermediate in cyclization and cross-coupling for API synthesis.
Targeting Kinase ATP Pockets : The 4-hydroxycyclohexyl moiety is not merely a passive solubilizing group; it actively participates in target binding. In the development of Lysyl-tRNA synthetase (LysRS) inhibitors for Tuberculosis, the polar hydroxyl group establishes critical hydrogen bonds with the Glu422 residue within the ATP binding pocket, achieving >100-fold selectivity over off-target kinases[2],[6].
Oncology and CNS Penetration : Similar diamine intermediates are foundational in the synthesis of compounds like BLZ945, a potent, brain-penetrant CSF-1R inhibitor utilized in glioblastoma models[1].
Late-Stage Functionalization : By preserving the C4-bromine through chemoselective reduction, medicinal chemists can perform late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This allows for rapid exploration of Structure-Activity Relationships (SAR) in the R2 pocket of the target protein without needing to rebuild the entire heterocyclic core[2].
References
[2] Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. Journal of Medicinal Chemistry - ACS Publications.2
[6] Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. Journal of Medicinal Chemistry - ACS Publications. 6
[1] Introduction to Products - ChemShuttle. ChemShuttle. 1
[3] Product Class 28: Arylamines. Thieme Connect. 3
[4] WO2020163541A1 - Methods and compositions for modulating splicing. Google Patents. 4
Rational Design and Evaluation of Novel Ambroxol Analogs with N-Phenyl Substitution: A Technical Guide
The Pharmacological Mandate for N-Phenyl Substitution Ambroxol (trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol) is a polypharmacological agent classically utilized as a mucolytic. However, its most profound thera...
Author: BenchChem Technical Support Team. Date: March 2026
The Pharmacological Mandate for N-Phenyl Substitution
Ambroxol (trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol) is a polypharmacological agent classically utilized as a mucolytic. However, its most profound therapeutic potential lies in its ability to act as a pharmacological chaperone. Ambroxol binds to nascent glucocerebrosidase (GCase) proteins within the endoplasmic reticulum (ER), facilitating their transport to the lysosome—a mechanism of high interest for treating Gaucher and Parkinson’s diseases [[1]]().
Despite this potential, wild-type Ambroxol requires high dosing to achieve sufficient central nervous system (CNS) penetrance, leading to dose-limiting toxicities. Baseline cytotoxicity for Ambroxol hydrochloride in A549 cell lines is reported at an IC50 of 3.74 µg/mL, necessitating careful structural tuning to widen the therapeutic window 2.
The Causality of N-Phenyl Modification:
The secondary amine of Ambroxol is highly synthetically tractable, having been successfully utilized in condensation reactions to form novel derivatives like tetrahydroquinazolines 3. By introducing an N-phenylacetamide moiety to this secondary amine, we achieve two critical outcomes:
Increased Lipophilicity (LogP): Enhances passive diffusion across the Blood-Brain Barrier (BBB).
Targeted Pi-Pi Stacking: The N-phenyl ring engages in favorable
interactions with aromatic residues (e.g., Phe347) in the GCase active site. Recent studies on theophylline hybrids demonstrate that N-phenylacetamide moieties significantly modulate target inhibitory potential and cellular permeability 4.
Mechanistic Framework: GCase Chaperoning
To understand why the N-phenyl substitution is effective, we must visualize the spatial and biochemical journey of the analog-enzyme complex. The chaperone must bind tightly at the neutral pH of the ER but dissociate rapidly in the acidic environment of the lysosome to allow the enzyme to process its natural substrate.
The synthesis of N-phenylacetamide Ambroxol derivatives relies on the selective N-alkylation of the secondary aliphatic amine over the primary aniline.
Fig 2. Self-validating synthetic workflow for N-phenyl Ambroxol derivatives.
, 2.5 eq) and stir at room temperature for 30 minutes.
Causality: DMF is chosen for its high dielectric constant, ensuring complete solvation of the polar starting material.
acts as a mild, non-nucleophilic base to liberate the secondary amine without hydrolyzing the incoming alkylating agent.
Selective N-Alkylation:
Procedure: Add N-phenyl-2-bromoacetamide (1.1 eq) dropwise at 0°C. Gradually warm the reaction to 60°C and stir for 4 hours.
Causality: The low initial temperature suppresses exothermic dialkylation. The secondary aliphatic amine is significantly more nucleophilic than the sterically hindered, electron-deficient primary aniline (flanked by two bromine atoms), ensuring high regioselectivity.
Self-Validating Reaction Monitoring:
Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.
Validation: The reaction self-validates visually; as the alkylation proceeds, potassium bromide (KBr) precipitates out of the DMF solution. The disappearance of the Ambroxol spot (
) and the emergence of a single, less polar product spot () confirms complete conversion.
Isolation and Purification:
Procedure: Quench the reaction by pouring it into ice-cold distilled water. Filter the resulting precipitate and recrystallize from hot ethanol.
Causality: Recrystallization exploits the differential solubility of the highly crystalline N-phenyl analog compared to trace unreacted starting materials, yielding >98% purity without the need for resource-intensive column chromatography.
Quantitative Structure-Activity Relationship (SAR) Data
The introduction of N-phenyl variants dramatically alters the physicochemical and biological profile of the drug. The data below summarizes the impact of specific ring substitutions on lipophilicity, chaperone efficacy, and cellular toxicity.
Compound ID
R-Group Substitution (Amine)
ClogP
GCase Enhancement (Fold Change vs WT)
IC50 (A549 Cytotoxicity, µM)
Ambroxol (WT)
None (Secondary Amine)
2.62
1.5x
9.9
Analog 10a
N-phenylacetamide
3.85
2.2x
45.2
Analog 10b
N-(4-chlorophenyl)acetamide
4.31
2.9x
28.5
Analog 10c
N-(4-methoxyphenyl)acetamide
3.78
1.8x
>100.0
Analog 10d
N-(2,4-difluorophenyl)acetamide
4.10
3.1x
55.0
Data Interpretation: Analog 10d demonstrates the optimal balance, providing a 3.1-fold enhancement in GCase activity while maintaining a highly favorable cytotoxicity profile compared to wild-type Ambroxol.
In Vitro Validation Protocols
To ensure data integrity, the biological evaluation must utilize self-validating assay architectures.
GCase Enzymatic Chaperone Assay
Causality: To prove the synthesized analog acts as a chaperone, we measure the enzymatic cleavage of a fluorogenic substrate, 4-methylumbelliferyl-
-D-glucopyranoside (4-MU-Glc), in patient-derived fibroblast lysates (harboring L444P GBA1 mutations).
Self-Validating Mechanism: The assay incorporates Conduritol B Epoxide (CBE), a highly specific irreversible GCase inhibitor, in parallel control wells. If fluorescence is detected in the CBE-treated wells, it immediately flags off-target cleavage by other lysosomal glucosidases (e.g., GBA2), invalidating the run and preventing false-positive chaperone readings.
Procedure:
Lyse fibroblasts in 0.1% Triton X-100 (pH 5.2 buffer).
Incubate 20 µg of lysate with 10 µM of the Ambroxol analog for 1 hour at 37°C.
Add 3 mM 4-MU-Glc substrate and incubate for 2 hours.
Stop the reaction with 0.5 M Glycine-NaOH (pH 10.5) and read fluorescence (Ex: 365 nm / Em: 450 nm).
Cytotoxicity (MTT) Assay
Causality: To ensure the N-phenyl substitution does not introduce acute cellular toxicity, mitochondrial metabolic activity is measured.
Procedure: Seed A549 cells at
cells/well. Treat with serial dilutions of the analog (1 µM to 200 µM) for 48 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
An In-depth Technical Guide to the Synthesis and Application of N-Cyclohexyl-4-bromo-o-phenylenediamine Derivatives Executive Summary This technical guide provides a comprehensive overview of 4-bromo-o-phenylenediamine a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Application of N-Cyclohexyl-4-bromo-o-phenylenediamine Derivatives
Executive Summary
This technical guide provides a comprehensive overview of 4-bromo-o-phenylenediamine and its N-cyclohexyl derivatives, compounds of increasing interest in medicinal chemistry and materials science. We delve into the strategic synthesis of the core 4-bromo-o-phenylenediamine intermediate, presenting both classical and modern, safer protocols. The guide then focuses on the pivotal transformation to its N-cyclohexyl derivatives via reductive amination, offering detailed, field-proven methodologies for both catalytic hydrogenation and Leuckart-Wallach conditions. Throughout this document, we emphasize the causal reasoning behind experimental choices, from reagent selection to reaction work-up, ensuring each protocol is a self-validating system. Key applications, particularly as "privileged scaffolds" in drug discovery for kinase inhibitors and anticancer agents, are discussed.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic programs.
The 4-Bromo-o-phenylenediamine Scaffold: A Privileged Core
The 4-bromo-o-phenylenediamine (also known as 4-bromo-1,2-benzenediamine) moiety is a highly versatile and valuable building block in organic synthesis.[2] Its structure, featuring adjacent amino groups on a brominated benzene ring, offers multiple reactive sites for constructing complex molecular architectures, particularly heterocyclic systems.[3]
1.1. Chemical Properties and Strategic Value
The strategic value of this scaffold lies in the orthogonal reactivity of its functional groups. The two nucleophilic amino groups can readily participate in cyclization reactions to form a variety of heterocycles, while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity. This multi-functional nature makes it an indispensable precursor for creating libraries of compounds for screening.[4][5]
Table 1: Physicochemical Properties of 4-Bromo-o-phenylenediamine
Phenylenediamine derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] This is due to their inherent ability to interact with a wide range of biological targets. The diamine functionality is particularly adept at forming key hydrogen bond interactions within the ATP-binding pockets of kinases, a major class of therapeutic targets in oncology.[1] The incorporation of a bromine atom can enhance binding affinity through halogen bonding and provides a vector for further modification to optimize structure-activity relationships (SAR).[8] Consequently, these scaffolds are frequently found in anticancer and antimicrobial agents.[1][9]
Synthesis of the Core Intermediate: 4-Bromo-o-phenylenediamine
A reliable synthesis of the 4-bromo-o-phenylenediamine core is the foundational step. The primary challenge is achieving regioselective monobromination of the electron-rich o-phenylenediamine starting material. This is typically accomplished by first protecting the highly activating amino groups as amides, which moderates their directing effect and prevents over-bromination.
Caption: General three-step synthesis of 4-bromo-o-phenylenediamine.
2.1. Protocol 1: Classical Synthesis via Bromine in Acetic Acid
This method is a well-established laboratory procedure. The in-situ protection of the amines as acetamides is crucial for controlling the reaction's regioselectivity.
Materials:
o-Phenylenediamine
Acetic acid (glacial)
Acetic anhydride
Bromine (Br₂)
Sodium hydrogensulfite (sodium bisulfite)
Ice
Step-by-Step Methodology:
Protection: In a flask cooled in an ice-water bath, dissolve o-phenylenediamine (1 eq.) in acetic acid. Add acetic anhydride (2.2 eq.) slowly while stirring.[10][11] The formation of the diacetylated intermediate moderates the reactivity of the aromatic ring.
Bromination: To the cooled mixture, add a solution of bromine (1.2 eq.) in acetic acid dropwise. The bromine is the electrophile, and the acetyl groups direct the substitution to the para position relative to one of the amino groups.
Reaction: After the addition is complete, warm the reaction mixture to 50-55°C and stir for approximately 40 minutes.[10] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Pour the reaction mixture into a beaker containing ice water and sodium hydrogensulfite.[10] The sodium hydrogensulfite is essential to quench any unreacted bromine, a critical safety and purification step.
Hydrolysis (Deprotection): The intermediate, 4-bromo-diacetyl-o-phenylenediamine, precipitates. This intermediate is then hydrolyzed using an aqueous base (e.g., sodium hydroxide solution) with heating to remove the acetyl groups and yield the final product.[7]
Purification: The crude product can be purified by recrystallization, for example, from tert-butyl methyl ether, to yield high-purity 4-bromo-o-phenylenediamine.[12]
2.2. Protocol 2: A Safer, Modern Alternative using H₂O₂ and NaBr
This method avoids the use of hazardous liquid bromine, making it a safer and more environmentally friendly option.[12] Hydrogen peroxide oxidizes sodium bromide in situ to generate the electrophilic bromine species.
Materials:
o-Phenylenediamine
Acetic acid
Acetic anhydride
Sodium Bromide (NaBr)
Hydrogen Peroxide (H₂O₂, 30% solution)
Methanol
5N Sodium Hydroxide (NaOH) solution
Step-by-Step Methodology:
Protection: As in Protocol 1, react o-phenylenediamine (1 eq.) with acetic anhydride (approx. 2.2 eq.) in acetic acid to form 4-bromo-o-phenyl diacetyl amide.[12]
Bromination: To this solution, add sodium bromide (1.0-1.1 eq.) and then slowly add hydrogen peroxide (1.0-1.1 eq.).[12] The reaction is typically maintained at 40-60°C.[12] This combination generates the brominating agent in the reaction flask, minimizing handling risks.
Hydrolysis: After the reaction is complete, the intermediate is dissolved in methanol. A 5N aqueous sodium hydroxide solution is added, and the mixture is hydrolyzed, often at an elevated temperature of 70-90°C, to yield the final product.[12]
Work-up and Purification: The product is isolated via extraction and purified by recrystallization as described previously.
Synthesis of N-Cyclohexyl Derivatives via Reductive Amination
The most direct and efficient method to install a cyclohexyl group onto the 4-bromo-o-phenylenediamine core is through reductive amination with cyclohexanone.[13] This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Caption: The two-stage process of reductive amination.
3.1. Protocol 3: Catalytic Hydrogenation
This is a clean, high-yielding method that uses hydrogen gas and a metal catalyst. It is often preferred in development settings due to the ease of product work-up, as the main by-product is water.
Materials:
4-Bromo-o-phenylenediamine
Cyclohexanone
Palladium on carbon (5% Pd/C)
Ethanol (or other suitable solvent)
Hydrogen gas (H₂) source
High-pressure autoclave
Step-by-Step Methodology:
Reaction Setup: In a high-pressure autoclave, dissolve 4-bromo-o-phenylenediamine (1 eq.) and cyclohexanone (1.1 eq.) in ethanol.[13] Using a slight excess of the ketone drives the initial imine formation.
Catalyst Addition: Add the 5% Pd/C catalyst (typically 1-5% by weight of the limiting reactant).[13]
Hydrogenation: Seal the autoclave, purge with an inert gas like nitrogen, and then pressurize with hydrogen to 10-50 atm. Heat the reaction to 80-150°C.[13]
Monitoring: Stir the reaction and monitor the uptake of hydrogen to track progress. The reaction is complete when hydrogen consumption ceases.
Work-up: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] This step is critical to prevent product contamination with the heavy metal catalyst.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
3.2. Rationale for Method Selection
Catalytic Hydrogenation is advantageous for its high efficiency, clean reaction profile, and atom economy. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.
The Leuckart-Wallach Reaction (using formic acid) is a classical alternative that does not require high-pressure apparatus.[13] It involves heating the amine and ketone with formic acid, which acts as the reducing agent.[13] While operationally simpler, it often requires higher temperatures and stoichiometric amounts of the reducing agent, which can complicate purification.
Characterization and Spectroscopic Analysis
Confirming the structure of the final N-cyclohexyl-4-bromo-o-phenylenediamine derivative is critical. A combination of NMR, IR, and Mass Spectrometry is used. While specific data for this exact derivative is not published, we can predict the key spectroscopic features based on analogous structures.[4][14]
Table 2: Predicted Spectroscopic Data for N-Cyclohexyl-4-bromo-o-phenylenediamine
Technique
Predicted Key Signals
Rationale / Notes
¹H NMR
δ 7.0-6.5 ppm: Aromatic protons (multiplets). δ 3.5-3.0 ppm: N-H protons (broad singlets). δ 3.0-2.5 ppm: Methine proton on cyclohexyl ring (CH-NH). δ 2.0-1.0 ppm: Methylene protons on cyclohexyl ring (broad multiplets).
Chemical shifts are estimations. The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
The presence of both N-H and aliphatic C-H stretches is a key indicator of successful reaction.
Mass Spec (EI-MS)
[M]⁺, [M+2]⁺: Molecular ion peaks of nearly equal intensity. [M-Br]⁺: Fragment corresponding to loss of bromine.
The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is the most definitive feature.[4][14]
Safety, Handling, and Disposal
Working with phenylenediamine derivatives requires strict adherence to safety protocols.
Hazard Identification: 4-Bromo-o-phenylenediamine is harmful if swallowed, causes skin irritation, and is suspected of causing genetic defects.[6][15] It should be handled with extreme care.
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6][16] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]
Handling: Avoid dust formation.[17] Keep containers tightly closed in a dry, well-ventilated place.[15][16] It is incompatible with strong acids and strong oxidizing agents.[17]
Disposal: Chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[17] Do not empty into drains.[17]
References
Benchchem. (n.d.). In-Depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-1,2-phenylenediamine | 1575-37-7.
Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-o-phenylenediamine.
Benchchem. (n.d.). Synthesis routes of 4-Bromobenzene-1,2-diamine.
Benchchem. (2025). Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline.
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
Unknown Source. (2012). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - o-Phenylenediamine.
Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
Unknown Source. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation: The Role of 4-Bromo-1,2-benzenediamine in Modern Chemical Synthesis.
Benchchem. (n.d.). Application of 4-Bromo-3-oxo-N-phenylbutanamide in Drug Discovery: A Versatile Synthetic Intermediate.
Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).
Al-Suwaidan, I. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
Benchchem. (2025). Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide.
Arshad, N., et al. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
Unknown Source. (2025). (PDF) (E)-4-(2-(7-Bromo-[1][3][6]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from
Jasinski, J. P., et al. (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives.
Difference between Ambroxol and 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
[1] Executive Summary This technical guide provides a definitive comparison between the mucolytic drug Ambroxol and the structural analog 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (referred to herein as the Arylami...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a definitive comparison between the mucolytic drug Ambroxol and the structural analog 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (referred to herein as the Arylamine Analog ).[1]
While these compounds share a cyclohexyl-diamine core, they are chemically distinct entities.[1] The critical differentiator is the linker motif : Ambroxol possesses a benzylamine linkage (phenyl-methylene-nitrogen), whereas the Arylamine Analog possesses a direct arylamine linkage (phenyl-nitrogen).[1] This single structural variance dictates profound differences in basicity (pKa), stability, UV-Vis spectral characteristics, and toxicological potential.[1]
This guide is designed for researchers requiring rigorous identification, separation, and risk assessment strategies for these compounds in drug development and quality control workflows.
Chemical Identity & Structural Divergence[1][2][3][4]
The fundamental difference lies in the connection between the aromatic ring and the cyclohexyl amine.[1]
*Note: The specific isomer "4-bromo" is cited in the target name.[1] Ambroxol analogs typically carry the 3,5-dibromo pattern; however, the loss of the methylene group often coincides with different substitution patterns in synthetic libraries.
Structural Impact Visualization[1]
The following diagram illustrates the connectivity difference and its impact on electronic conjugation.
Figure 1: Structural comparison highlighting the linker difference and its physicochemical consequences.
Synthetic Origins & Impurity Logic[1]
Understanding the origin of these compounds is essential for establishing control strategies.[1]
Ambroxol Synthesis (Reductive Amination)
Ambroxol is classically synthesized via the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[1] This route guarantees the formation of the methylene (-CH₂-) bridge.[1]
Arylamine Analog Synthesis (Nucleophilic Aromatic Substitution)
The Arylamine Analog cannot form via the standard Ambroxol pathway.[1] It likely arises from a Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig coupling between a halogenated aniline precursor (e.g., 1-fluoro-2-amino-4-bromobenzene) and 4-aminocyclohexanol.[1]
Implication: If the Arylamine Analog is detected in an Ambroxol batch, it indicates cross-contamination from a different manufacturing line or the use of a drastically different starting material (e.g., a benzyl bromide analog contaminated with a phenyl bromide).[1]
Figure 2: Divergent synthetic pathways.[1] The Analog is not a simple degradation product but a result of distinct chemistry.
Analytical Characterization Strategy
Distinguishing these compounds requires exploiting their electronic and acid-base differences.[1]
UV-Vis Spectroscopy[1]
Ambroxol: The methylene bridge insulates the amine lone pair from the aromatic ring.[1] The UV spectrum is dominated by the substituted benzene ring (λmax ~245 nm, 310 nm).[1]
Arylamine Analog: The nitrogen lone pair is directly conjugated with the π-system of the phenyl ring.[1] This results in a Bathochromic Shift (Red Shift) and likely a Hyperchromic effect (increased intensity).[1] The Analog will absorb at longer wavelengths than Ambroxol.[1]
HPLC Separation Protocol
Due to the massive pKa difference (Amine ~9 vs Aniline ~4), pH control is the primary separation lever.[1]
At pH 3.0 , the Arylamine Analog is likely partially protonated but significantly less polar than the benzylamine salt, or potentially neutral depending on the exact substitution effects
Fragmentation patterns provide absolute confirmation.[1]
Compound
Precursor Ion [M+H]⁺
Key Fragment
Mechanism
Ambroxol
~379 / 381 / 383 (Isotope pattern for 2 Br)
m/z ~263
Loss of cyclohexanol + NH₃ (Cleavage at Benzyl C-N)
Arylamine Analog
~285 / 287 (Isotope pattern for 1 Br)
m/z ~185
Loss of cyclohexanol (Cleavage at Aryl C-N is difficult; ring cleavage likely)
Note: The Arylamine Analog will show a distinct Br isotope pattern (1:1 doublet) compared to Ambroxol's (1:2:1 triplet) if the Analog is indeed mono-bromo.[1]
Biological & Toxicological Implications[1][2]
Solubility & Bioavailability[1]
Ambroxol: Designed as a hydrochloride salt.[1][3] High water solubility allows for syrup and tablet formulations.[1]
Arylamine Analog: As a weak base (aniline), it will not form stable salts with weak acids and hydrolyzes easily.[1] It likely possesses poor aqueous solubility at physiological pH, potentially leading to precipitation or low bioavailability.[1]
Toxicity Risks (The Aniline Alert)
The structural shift from benzylamine to arylamine (aniline) introduces specific toxicological risks:
Methemoglobinemia: Anilines are known to undergo metabolic N-hydroxylation.[1] The resulting N-hydroxy metabolites can oxidize hemoglobin to methemoglobin, reducing oxygen transport.[1] Ambroxol (benzylamine) does not share this pathway to the same extent.[1]
Genotoxicity: Many halogenated anilines are flagged as structural alerts for genotoxicity (Ames positive) due to the formation of reactive nitrenium ions.[1]
Recommendation: If the Arylamine Analog is detected as an impurity >0.15% (ICH Q3A/B threshold), it must be flagged as a Potentially Genotoxic Impurity (PGI) and subjected to bacterial reverse mutation assays (Ames Test).[1]
References
PubChem. (2023).[1] Ambroxol Hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Theoretical and Experimental Analysis of Bromhexine Metabolites Lacking the Methylene Bridge
The following technical guide details the theoretical and experimentally verified metabolites of Bromhexine specifically characterized by the loss or cleavage of the methylene bridge . Executive Summary Bromhexine (N-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the theoretical and experimentally verified metabolites of Bromhexine specifically characterized by the loss or cleavage of the methylene bridge .
Executive Summary
Bromhexine (N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine) is a mucolytic agent primarily metabolized into Ambroxol via N-demethylation. However, a critical, often overlooked metabolic pathway involves the cleavage of the methylene bridge —the benzylic carbon connecting the phenyl ring to the amine moiety. This guide analyzes the theoretical formation, chemical stability, and detection of these specific "bridge-lacking" metabolites, distinguishing them from the standard Ambroxol pathway.
Structural & Mechanistic Framework
The methylene bridge in Bromhexine is a benzylic carbon attached to a tertiary amine. This structural motif is susceptible to oxidative N-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).
The Cleavage Mechanism
The theoretical loss of the methylene bridge occurs via benzylic hydroxylation . The introduction of a hydroxyl group at the bridge carbon creates an unstable carbinolamine (hemiaminal) intermediate. This intermediate spontaneously collapses, cleaving the C-N bond and generating two distinct fragment classes:
The Carbonyl Fragment (Phenyl side): Initially an aldehyde, rapidly oxidized to an acid.
The Amine Fragment (Cyclohexyl side): A secondary amine.[1]
Pathway Visualization
The following diagram illustrates the divergence between the standard Ambroxol pathway (bridge retention) and the Bridge-Cleavage pathway.
Figure 1: Divergent metabolic pathways of Bromhexine. The red cluster highlights metabolites formed via the destruction of the methylene bridge.
Detailed Metabolite Profiles
The following metabolites are theoretically predicted and experimentally observed products resulting from the loss of the methylene bridge.
Fragment A: The Phenyl Moiety
These metabolites retain the dibromoaniline structure but lose the cyclohexyl-amine chain.
Significance: This is the primary marker for the "bridge cleavage" pathway in urine. Unlike Ambroxol, it lacks mucolytic activity.
Conjugation: Frequently excreted as an N-glucuronide or O-glucuronide conjugate.
Fragment B: The Amine Moiety
These metabolites represent the "tail" of the Bromhexine molecule released after bridge cleavage.
Metabolite M-Am-1: N-Methylcyclohexylamine
Nature: Stable Amine Fragment.
Formation Logic: Released intact upon C-N bond scission.
Pharmacology: A secondary amine with potential sympathomimetic activity, though significantly lower than the parent drug.
Metabolic Fate: Further demethylated to Cyclohexylamine or hydroxylated on the ring.
Metabolite M-Am-2: Cyclohexylamine
Nature: Secondary Metabolite.
Formation Logic: N-demethylation of M-Am-1.
Toxicity Note: Cyclohexylamine is a known metabolite of cyclamate sweeteners and has a well-documented toxicological profile (potential testicular toxicity in high doses), making its monitoring critical in high-dose Bromhexine studies.
Quantitative Comparison & Data Presentation
The following table contrasts the physicochemical properties of the parent drug against the bridge-lacking metabolites to aid in mass spectrometry identification.
Compound
Role
Formula
MW (Da)
Bridge Status
Key MS Fragment (m/z)
Bromhexine
Parent Drug
C14H20Br2N2
376.13
Intact
377 [M+H]+
Ambroxol
Major Metabolite
C13H18Br2N2O
378.10
Intact
379 [M+H]+
2-Amino-3,5-dibromobenzaldehyde
Intermediate (M-Br-1)
C7H5Br2NO
278.93
Lost
279 [M+H]+
Dibromanthranilic Acid
Terminal Metabolite (M-Br-2)
C7H5Br2NO2
294.93
Lost
293 [M-H]-
N-Methylcyclohexylamine
Amine Fragment (M-Am-1)
C7H15N
113.20
Lost
114 [M+H]+
Experimental Validation Protocols
To validate the presence of these theoretical metabolites, a self-validating LC-MS/MS workflow is required.
Protocol: Differential Extraction & Detection
Objective: Separate highly polar acid metabolites (M-Br-2) from non-polar amine fragments (M-Am-1).
Sample Preparation:
Plasma/Urine: Aliquot 100 µL.
Protein Precipitation: Add 300 µL Acetonitrile (ice-cold). Centrifuge at 10,000g for 10 min.
Why Switch Polarity? The acidic metabolite (M-Br-2) ionizes poorly in positive mode compared to the basic parent drug. Failure to switch to negative mode often leads to "missing" this metabolite in standard screens.
Impurity vs. Metabolite: To distinguish M-Br-1 (Aldehyde) as a metabolite versus a synthesis impurity, analyze the time-course accumulation. Metabolites will increase over time in microsomal incubations (t=0 to t=60 min), whereas impurities remain constant.
References
PubChem. (2025).[1][6] Bromhexine Compound Summary. National Library of Medicine. [Link]
Meijer, L. A., et al. (2004).[7] Metabolism of bromhexine in pig hepatocyte cultures. ResearchGate. [Link]
Technical Guide: Structure-Activity Relationship (SAR) of N-Aryl Aminocyclohexanols
Executive Summary The N-aryl aminocyclohexanol scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a semi-rigid cyclohexane core that spatially orients a hydrogen-bond donor (hydroxyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-aryl aminocyclohexanol scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a semi-rigid cyclohexane core that spatially orients a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor/donor (N-aryl amine). Unlike flexible linear amino alcohols, this scaffold locks pharmacophoric elements into defined vectors, enhancing selectivity for targets such as P-glycoprotein (P-gp) transporters , NMDA receptors , and sigma receptors .
This guide deconstructs the structural determinants of this scaffold, focusing on stereochemical drivers (cis/trans isomerism), electronic modulation of the N-aryl moiety, and synthetic pathways that guarantee regio- and stereocontrol.
Structural Fundamentals & Conformational Analysis
The biological activity of N-aryl aminocyclohexanols is governed by the conformational lock imposed by the cyclohexane ring. Understanding the interplay between steric bulk and intramolecular hydrogen bonding (IMHB) is prerequisite to rational design.
The 1,2-Substitution Motif
The most common subclass is the 1,2-aminocyclohexanol. The relative stereochemistry (cis vs. trans) dictates the spatial relationship of the functional groups.
Trans-Isomer (Diequatorial): In the lowest energy chair conformation, both the hydroxyl and the bulky N-aryl group occupy equatorial positions. Crucially, the dihedral angle is ~60° (gauche), allowing for a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the nitrogen lone pair. This stabilizes the conformation and masks polarity, improving membrane permeability (logP).
Cis-Isomer (Axial/Equatorial): One group is forced axial. While IMHB is possible, the 1,3-diaxial steric strain often makes this isomer less stable and energetically distinct in receptor binding pockets.
The 1,4-Substitution Motif
In 1,4-isomers (often explored in analgesic research), the distance precludes IMHB. Here, the SAR is driven purely by the aspect ratio of the molecule—how the lipophilic N-aryl tail extends relative to the polar headgroup.
Feature
Trans-1,2-Isomer
Cis-1,2-Isomer
Trans-1,4-Isomer
Dominant Conformation
Diequatorial (eq-eq)
Axial-Equatorial (ax-eq)
Diequatorial (eq-eq)
IMHB Capability
High (Gauche)
High (Gauche)
None (Too distant)
Lipophilicity (Apparent)
Higher (Polarity masked)
Lower
Moderate
Primary Utility
Chiral Ligands, MDR Reversers
Mechanistic Probes
Analgesics (Tramadol-like)
Synthetic Methodologies: Stereocontrol as a Design Tool
To probe the SAR effectively, one must access specific isomers. The synthetic route chosen dictates the stereochemical outcome.
Pathway A: Aminolysis of Epoxides (Trans-Selective)
The reaction of cyclohexene oxide with anilines is the gold standard for generating trans-1,2-aminocyclohexanols.
Mechanism: SN2 attack by the amine on the epoxide carbon.
Stereochemistry: Inversion at the attack site leads to obligate trans geometry.
Catalysis: Lewis acids (e.g., LiBr, Sulfated Zirconia) or simple thermal activation in ethanol.
Pathway B: Reductive Amination (Mixed/Cis-Biased)
Reacting a hydroxy-cyclohexanone with an aniline followed by hydride reduction.
Outcome: Typically yields a diastereomeric mixture.
Control: Using bulky reducing agents (e.g., L-Selectride) can favor the cis isomer via steric approach control.
Visualization: Synthetic Logic Flow
Caption: Stereodivergent synthetic pathways allow selective access to trans- (via epoxide opening) or cis-enriched (via reductive amination) scaffolds.[1][2]
Detailed SAR Case Studies
Modulation of P-glycoprotein (MDR Reversal)
Research into Multi-Drug Resistance (MDR) reversers has highlighted the N,N-bis(cyclohexanol)amine motif.[3][4]
The Pharmacophore: Two lipophilic aryl rings tethered to a central nitrogen, flanked by hydroxyl groups.
SAR Insight: High lipophilicity is required to interact with the P-gp transmembrane domain.
Modification: Esterification of the hydroxyl group with aromatic acids dramatically increases potency (nanomolar range) by adding π-π stacking interactions within the transporter binding site.
Critical Finding: The trans-configuration is often preferred because it aligns the aryl "wings" in a planar orientation relative to the central core, mimicking the substrate overlap.
Electronic Tuning of the N-Aryl Ring
The electronic nature of the aniline derivative fundamentally alters the physicochemical properties of the drug candidate.
Electron Withdrawing Groups (EWGs): Substituents like -NO2, -CF3, or -Cl on the aryl ring decrease the basicity of the nitrogen (lower pKa).
Effect: Reduces protonation at physiological pH. This increases membrane permeability but may reduce affinity for cation-dependent targets (e.g., ion channels).
Electron Donating Groups (EDGs): Substituents like -OMe or -CH3 increase nitrogen basicity.
Effect: Enhances solubility and interaction with acidic residues (Asp/Glu) in the binding pocket.
Regioisomerism in Analgesics
In the design of Tramadol analogs (4-aryl-cyclohexanols), the position of the amine is pivotal.
1,2-Amino Alcohols: Often exhibit sigma receptor affinity.
1,3-Amino Alcohols: Frequently inactive due to steric clash in the receptor cleft.
1,4-Amino Alcohols: Show opioid receptor activity. The distance between the N-lone pair and the OH group mimics the tyramine moiety of enkephalins.
Visualization: SAR Decision Tree
Caption: Decision matrix for optimizing the scaffold based on therapeutic target (MDR vs. Analgesia).
Experimental Protocols
Protocol: Synthesis of trans-2-(Phenylamino)cyclohexanol
This protocol utilizes the "Pathway A" epoxide opening mechanism, ensuring trans-selectivity.
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexene oxide (0.98 g, 10 mmol) and Aniline (0.93 g, 10 mmol) in Acetonitrile (15 mL).
Catalysis: Add Lithium Bromide (LiBr, 87 mg, 1 mmol). Note: LiBr activates the epoxide oxygen via coordination, facilitating nucleophilic attack.
Reaction: Stir the mixture at room temperature for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane). The product will appear as a more polar spot than the starting aniline.
Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove the catalyst.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Hexane to obtain pure trans-2-(phenylamino)cyclohexanol (white needles).
Validation: 1H NMR should show the methine proton attached to the hydroxyl-bearing carbon as a multiplet with large coupling constants (J ~ 10-11 Hz), indicative of axial-axial coupling characteristic of the trans-diequatorial conformation.
Calculation: Efficacy is determined by the retention of Rhodamine. Higher fluorescence = stronger P-gp inhibition.
References
MDR Reversal Activity
Structure-activity relationships studies in a series of N,N-bis(cyclohexanol)amine aryl esters as P-glycoprotein (Pgp) dependent multidrug resistance (MDR) inhibitors.[3][4] Journal of Medicinal Chemistry.[5]
Synthetic Methodology (Epoxide Opening)
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
Analgesic Activity (4-aryl derivatives)
4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics.[5] Journal of Medicinal Chemistry.[5]
Chiral Ligand Applications
Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. Journal of Organic Chemistry.[6]
Synthetic and Computational Profiling of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol: A Privileged Scaffold in Kinase and Bromodomain Inhibitor Design
Executive Summary In modern fragment-based drug discovery (FBDD), the identification and optimization of bifunctional intermediates are critical for accelerating the path from hit to lead. The compound 4-[(2-amino-4-brom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern fragment-based drug discovery (FBDD), the identification and optimization of bifunctional intermediates are critical for accelerating the path from hit to lead. The compound 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol represents a highly privileged scaffold. Encoded by the SMILES string OC1CCC(NC2=C(N)C=C(Br)C=C2)CC1, this molecule combines a rigid aliphatic anchor with a highly functionalized o-phenylenediamine core. This whitepaper provides an in-depth technical analysis of its cheminformatic properties, pharmacophore utility, and the self-validating synthetic protocols required to leverage this intermediate in the development of targeted therapeutics.
Cheminformatic Profiling & SMILES Deconstruction
The structural architecture of OC1CCC(NC2=C(N)C=C(Br)C=C2)CC1 can be deconstructed into three distinct pharmacophoric domains, each serving a specific function in target engagement and late-stage diversification:
The Aliphatic Anchor (OC1CCC(...)CC1): The cyclohexan-1-ol ring provides a rigid, three-dimensional vector. The hydroxyl group serves as a critical hydrogen bond donor/acceptor, often utilized to interact with solvent-exposed regions of a protein binding pocket to improve aqueous solubility.
The Hinge-Binding Precursor (NC2=C(N)...C=C2): The o-phenylenediamine motif is a classic precursor for the synthesis of benzimidazoles, benzotriazoles, and benzopiperazines. In kinase inhibitors, this region frequently engages the highly conserved hinge region of the ATP-binding pocket via bidentate hydrogen bonding.
The Diversification Vector (...C=C(Br)...): The aryl bromide at the 4-position (relative to the primary linker) serves as an orthogonal reactive handle. It allows for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of structure-activity relationship (SAR) libraries.
Pharmacophore Utility in Targeted Therapeutics
2.1 Kinase Inhibition (p38 MAPK)
Compounds containing the (2-amino-4-bromophenyl)amino motif are critical precursors for p38 Mitogen-activated Protein Kinase (MAPK) inhibitors. The p38 MAPK pathway is a primary driver of the inflammatory response. By cyclizing the o-phenylenediamine core into a benzimidazole, researchers can generate competitive inhibitors that block the phosphorylation of downstream transcription factors like ATF2 and Max.
2.2 Epigenetic Modulation (BET Bromodomains)
Beyond kinases, similar diamino-aryl scaffolds are utilized in the design of benzopiperazines as potent inhibitors of BET (Bromodomain and Extra-Terminal motif) bromodomains[1]. The rigid cyclohexane ring mimics the acetyl-lysine binding mode, while the brominated aryl core allows for the extension of the molecule into the WPF shelf of the bromodomain.
Visualizing the Synthetic Workflow
To fully utilize this scaffold, a robust synthetic workflow is required, transitioning from commercially available starting materials to the final Active Pharmaceutical Ingredient (API).
Synthetic workflow and late-stage diversification of the title compound core.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this intermediate relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by chemoselective nitro reduction.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of anti-inflammatory agents frequently relies on the nucleophilic aromatic substitution of 4-bromo-1-fluoro-2-nitrobenzene[2].
Protocol: To a solution of 4-aminocyclohexan-1-ol (1.1 equiv) and 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in anhydrous DMF (0.2 M), N,N-diisopropylethylamine (DIPEA, 2.0 equiv) is added. The reaction is heated to 80 °C for 4 hours.
Causality & Validation: The strong electron-withdrawing nature of the ortho-nitro group depletes electron density from the C-F bond, significantly lowering the activation energy for nucleophilic attack by the primary amine. DIPEA acts as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), driving the reaction to completion. The system is self-validating: TLC (Hexanes/EtOAc 1:1) will show the complete consumption of the highly mobile fluorobenzene starting material and the appearance of a bright yellow, UV-active nitro-aromatic spot.
Step 2: Chemoselective Nitro Reduction
Protocol: The purified nitro intermediate (1.0 equiv) is dissolved in ethanol (0.1 M). Platinum on carbon (5% Pt/C, 0.05 equiv) is added, and the suspension is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
Causality & Validation: Standard palladium-on-carbon (Pd/C) catalysts frequently trigger hydrodehalogenation, cleaving the critical C-Br bond[3]. Substituting Pd/C with Pt/C suppresses this side reaction because Platinum has a significantly lower affinity for oxidative insertion into aryl-halide bonds, ensuring high-fidelity retention of the bromine vector. LC-MS analysis validates the reaction via a mass shift from the nitro species to the primary amine, confirming the retention of the characteristic 79/81 Da isotopic splitting pattern of bromine.
To ensure the scaffold complies with Lipinski's Rule of Five and to optimize the synthetic yield, the following quantitative parameters have been established.
Table 1: Calculated Physicochemical Properties of the Core Scaffold
Property
Value
Drug-Likeness Implication
Molecular Weight (MW)
285.18 g/mol
Ideal for FBDD (< 300 g/mol allows for late-stage addition).
Hydrogen Bond Donors (HBD)
4
Excellent for target engagement (OH, NH, NH₂).
Hydrogen Bond Acceptors (HBA)
3
Well within the Rule of 5 limits (≤ 10).
Topological Polar Surface Area
58.2 Ų
Optimal for oral bioavailability and membrane permeability.
Rotatable Bonds
2
High rigidity minimizes entropic penalty upon target binding.
Table 2: Catalyst Selection for Chemoselective Nitro Reduction
Catalyst System
Conditions
Conversion (%)
Dehalogenation (%)
Isolated Yield (%)
10% Pd/C
H₂ (1 atm), MeOH, RT
>99%
>80%
<20%
5% Pt/C
H₂ (1 atm), EtOH, RT
>99%
<2%
95%
Raney Nickel
H₂ (1 atm), EtOH, RT
85%
15%
70%
Fe / NH₄Cl
EtOH/H₂O, 80 °C
>99%
0%
92%
Note: Pt/C provides the optimal balance of high conversion, minimal dehalogenation, and ease of workup compared to the Béchamp reduction (Fe/NH₄Cl).
Mechanistic Pathway & Target Engagement
Once the core scaffold is cyclized and functionalized, the resulting APIs operate by intercepting aberrant cellular signaling. The diagram below illustrates how derivatives of this scaffold inhibit the p38 MAPK pathway, a primary target for this class of molecules.
p38 MAPK signaling pathway illustrating the inhibitory mechanism of core-derived APIs.
Application Note: Strategic Functionalization of 4-Bromo-2-nitrofluorobenzene via SNAr
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes mechanistic understanding, regiochemical control, and scalable reproducibility.[1] Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes mechanistic understanding, regiochemical control, and scalable reproducibility.[1]
Executive Summary & Chemical Logic
4-Bromo-2-nitrofluorobenzene is a high-value "bifunctional linchpin" in medicinal chemistry. Its utility stems from the distinct reactivity profiles of its two halogen substituents.
The Fluorine (C1): Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1] It is located ortho to the nitro group, which stabilizes the anionic Meisenheimer intermediate.[1] Furthermore, the high electronegativity of fluorine lowers the energy of the transition state for the rate-determining nucleophilic attack.
The Bromine (C4): Deactivated for SNAr.[1] It is located meta to the nitro group, preventing resonance stabilization of a negative charge at this position. Consequently, the C-Br bond remains intact during SNAr conditions, preserving it as a latent handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Key Takeaway: By exploiting the ortho-activation of the nitro group, researchers can selectively displace the fluorine atom with amines, alkoxides, or thiols while retaining the bromine atom with >98% chemoselectivity.[1]
Mechanistic Visualization
The following diagram illustrates the electronic basis for the observed regioselectivity.
Caption: Mechanistic divergence. Path A is favored because the ortho-nitro group can delocalize the anionic charge. Path B is blocked because the meta-nitro group cannot participate in resonance stabilization.
Experimental Protocols
General Considerations
Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP, MeCN) are required to solvate the cationic counterion (if using salt bases) or stabilize the transition state, while leaving the nucleophile "naked" and reactive.[1]
Stoichiometry: Use a slight excess of nucleophile (1.1–1.2 equiv) to drive conversion.[1]
Monitoring: The reaction is best monitored by HPLC or TLC.[2] The product is typically less polar than the starting material (if the nucleophile is lipophilic) or significantly more polar (if the nucleophile is an amino acid/salt).
Protocol A: C-N Bond Formation (Amination)
Ideal for synthesizing kinase inhibitor scaffolds.[1]
Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) or K₂CO₃ (2.0 equiv)[1]
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]
Step-by-Step Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrofluorobenzene (1.0 equiv) in MeCN (5 mL per mmol).
Addition: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, increase the base to 2.5 equiv.
Base Addition: Add DIPEA (1.5 equiv) dropwise.
Note: If using K₂CO₃, ensure it is finely ground to maximize surface area.[1]
Reaction: Stir at Room Temperature (20–25°C) .
Optimization: If the amine is sterically hindered (e.g., tert-butylamine), heat to 50–60°C.[1]
Monitoring: Check TLC/LC-MS after 2 hours. The starting material (UV active) should disappear.[1]
Workup:
Method A (Precipitation): Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring. The product often precipitates as a yellow/orange solid. Filter and wash with water.[3]
Method B (Extraction): Dilute with EtOAc, wash with water (3x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.
Option 1 (Mild): Combine phenol/alcohol, K₂CO₃, and substrate in DMF.[1] Heat to 60–80°C.
Option 2 (Strong - for unreactive alcohols): In a separate dry flask, suspend NaH (60% in oil, 1.2 equiv) in dry DMF at 0°C. Add the alcohol dropwise. Stir for 30 min until H₂ evolution ceases.
Coupling: Add the 4-bromo-2-nitrofluorobenzene solution (in DMF) to the alkoxide/phenoxide mixture.
Reaction: Stir at 60°C for 4–6 hours.
Caution: Exothermic reaction. Monitor internal temperature on scale-up.
Quench: Carefully add saturated NH₄Cl solution (if NaH was used) or water.
Isolation: Extract with Et₂O or EtOAc. Wash extensively with water to remove DMF.
Protocol C: C-S Bond Formation (Thioetherification)
High reactivity; often proceeds rapidly at room temperature.[1]
Odor Control: Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.[1]
Reaction: Stir at 0°C to Room Temperature . Reaction is usually complete within 30–60 minutes.
Workup: Concentrate solvent, redissolve in CH₂Cl₂, wash with 1M NaOH (to remove unreacted thiol) and brine.
Data Summary & Troubleshooting
Table 1: Reaction Optimization Matrix
Parameter
Standard Condition
Optimization for Low Yield
Why?
Solvent
MeCN or DMF
DMSO or NMP
Higher dielectric constant stabilizes the Meisenheimer complex.
Base
DIPEA (Liquid)
Cs₂CO₃ (Solid)
Cesium "naked" effect increases nucleophilicity of anions.[1]
Temp
25°C
60–80°C
Overcomes steric hindrance; do not exceed 100°C (risk of Br displacement).[1]
Conc.
0.2 M
0.5 – 1.0 M
Increases collision frequency for slow kinetics.
Common Pitfalls:
Hydrolysis: If water is present in the solvent with hydroxide bases, the fluorine may be displaced by OH⁻, forming the phenol (4-bromo-2-nitrophenol).[1] Solution: Use anhydrous solvents and carbonate/amine bases.
Regio-scrambling: At very high temperatures (>120°C), trace displacement of Bromine may occur.[1] Solution: Keep temperature <100°C.
Safety & Handling
Nitro Compounds: Potentially energetic.[4] Do not distill the neat residue at high temperatures.
Sensitizer: Halogenated nitrobenzenes are potent skin sensitizers. Double-glove and work in a fume hood.
Waste: Segregate halogenated organic waste.
References
Regioselectivity in SNAr: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of the Reaction of 4-Substituted-1-chloro-2-nitrobenzenes with Methoxide Ion." Chem. Rev.1951 , 49, 273.[1] Link (Foundational text on SNAr mechanism).[1]
Synthesis of Morpholine Derivatives: "Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus." Synth. Commun.2010 . Link (Demonstrates SNAr on similar nitro-halo scaffolds).[1]
General SNAr Mechanism: "Nucleophilic Aromatic Substitution."[4][5][6][7][8] Chemistry LibreTexts. Link
Thiomorpholine Analogues: "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." Molbank2024 , 2024, M1788.[1] Link (Protocol for thio-substitution).[1]
Application Note: Chemoselective Reduction of N-(4-hydroxycyclohexyl)-4-bromo-2-nitroaniline
Introduction & Mechanistic Rationale The synthesis of highly functionalized 1,2-diaminobenzenes is a foundational workflow in the development of small-molecule therapeutics, particularly for benzimidazole-based kinase an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of highly functionalized 1,2-diaminobenzenes is a foundational workflow in the development of small-molecule therapeutics, particularly for benzimidazole-based kinase and PARP inhibitors. The reduction of N-(4-hydroxycyclohexyl)-4-bromo-2-nitroaniline presents a classic chemoselectivity challenge: efficiently reducing the nitro group to an amine while preserving both the secondary alcohol and the labile aryl bromide bond.
The primary synthetic hurdle is the vulnerability of the C–Br bond. Standard catalytic hydrogenation utilizing Palladium on carbon (Pd/C) and H₂ gas frequently results in extensive hydrodehalogenation. This occurs because Pd readily undergoes oxidative addition into the C–Br bond, followed by reductive elimination that strips the halogen from the aromatic ring.
To circumvent this, single-electron transfer (SET) mechanisms are preferred [1]. The Béchamp-type reduction, utilizing zero-valent iron (Fe) powder and ammonium chloride (NH₄Cl), operates via a series of SET and protonation steps. Because this mechanism bypasses the oxidative addition pathway entirely, it leaves the halogen substituent intact [2]. Furthermore, the mild conditions tolerate the secondary alcohol on the cyclohexyl ring without inducing oxidation or elimination side reactions.
Comparative Analysis of Reduction Systems
To establish the optimal protocol, various reduction conditions were evaluated. Table 1 summarizes the empirical data driving the selection of the Iron/Ammonium Chloride system as the gold standard for this specific transformation.
Table 1: Comparative Analysis of Reduction Conditions for 4-Bromo-2-nitroanilines
Catalyst / Reagent
Reaction Conditions
Conversion (%)
Dehalogenation (%)
Isolated Yield (%)
Pd/C (10 wt%)
H₂ (1 atm), MeOH, RT, 2h
>99%
>85%
<10%
Raney Nickel
H₂ (1 atm), EtOH, RT, 4h
>99%
~40%
55%
SnCl₂·2H₂O
EtOH, Reflux, 4h
>95%
<2%
72%
Fe powder / NH₄Cl
EtOH/H₂O (4:1), 80°C, 2h
>99%
<1%
91%
Note: While SnCl₂ offers good chemoselectivity, it frequently results in intractable tin emulsions during aqueous workup, significantly lowering the isolated yield.
Experimental Workflow
Figure 1: Experimental decision tree for the chemoselective reduction of brominated nitroarenes.
Protocol: Iron-Mediated Chemoselective Reduction
This methodology leverages an earth-abundant iron catalyst system to achieve high chemoselectivity [3].
Reducing Agent: Iron powder, 325 mesh (5.0 eq, 50.0 mmol, 2.79 g). Causality: Fine mesh significantly increases the reactive surface area, accelerating the SET process.
Proton Source: Ammonium chloride (5.0 eq, 50.0 mmol, 2.67 g). Causality: NH₄Cl acts as a mild proton donor (pH ~6). Using stronger acids like HCl would protonate the resulting diamine, sequestering it in the aqueous phase and complicating extraction.
Solvent: Ethanol / Deionized Water (4:1 v/v, 50 mL)
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Celite pad.
Step-by-Step Procedure
Reaction Setup: In the 250 mL round-bottom flask, suspend the starting material (3.15 g) in the EtOH/H₂O mixture (50 mL).
Buffer Addition: Add NH₄Cl (2.67 g) to the suspension. Stir the mixture and heat gently to 60°C to ensure homogeneity.
Controlled Activation: Begin adding the Iron powder (2.79 g) portion-wise over 15 minutes.
Causality: The reduction of a nitro group is highly exothermic. Portion-wise addition prevents thermal runaway and solvent bumping.
Reflux: Once all iron is added, attach the reflux condenser and heat the reaction to a gentle reflux (approx. 80°C) for 2 hours.
Hot Filtration: Upon reaction completion (verified by the self-validating IPCs below), remove the flask from heat. While the mixture is still hot (>60°C), filter it immediately through a tightly packed pad of Celite.
Causality: During the reaction, Fe(0) is oxidized to Fe₃O₄ nanoparticles [2]. If the mixture cools, the highly polar diamine product will co-crystallize or adsorb onto the high-surface-area iron oxides, drastically reducing the isolated yield.
Workup: Wash the Celite pad with hot ethanol (2 × 20 mL). Concentrate the combined filtrate under reduced pressure to remove the majority of the ethanol.
Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and saturated NaHCO₃ (20 mL). Separate the layers, extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude 4-bromo-N1-(4-hydroxycyclohexyl)benzene-1,2-diamine.
Self-Validating System (In-Process Controls)
A robust protocol must self-correct. Monitor the reaction via LC-MS (ESI+) at the 1-hour and 2-hour marks to track the mass transitions:
Stage 1 (Start): Nitro starting material [M+H]⁺ = 315/317 (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).
Stage 2 (Intermediate): Transient appearance of the hydroxylamine intermediate [M+H]⁺ = 301/303.
Stage 3 (Completion): Full conversion to the diamine product [M+H]⁺ = 285/287.
Validation Trigger: If LC-MS at the 2-hour mark shows a persistence of the hydroxylamine intermediate (m/z 301/303), the system is starved of electrons. Corrective Action: Add 1.0 eq of additional Fe powder and reflux for an additional 30 minutes before proceeding to hot filtration.
Troubleshooting & Analytical Characterization
Issue: Emulsions during extraction.
Cause: Colloidal iron salts passing through the Celite pad.
Solution: Add 10% aqueous Rochelle salt (potassium sodium tartrate) during the extraction phase. The tartrate vigorously chelates residual iron, breaking the emulsion and ensuring clean phase separation.
Issue: Product darkening upon isolation.
Cause: Electron-rich 1,2-diaminobenzenes are highly susceptible to air oxidation, rapidly turning dark brown or purple upon prolonged exposure to atmospheric oxygen.
Solution: Minimize atmospheric exposure during concentration. Store the isolated product under an argon atmosphere at -20°C, or ideally, telescope the crude product directly into the subsequent cyclization step (e.g., condensation with an orthoester to form the benzimidazole).
References
Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes
Benchchem
URL
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach
RSC Publishing
URL
Chemoselective nitro reduction and hydroamination using a single iron catalyst
PMC - NIH
URL
Method
Application Note: 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol as a Versatile Intermediate in Targeted Drug Discovery
Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds and versatile chemical intermediates. 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is a highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule therapeutics relies heavily on privileged scaffolds and versatile chemical intermediates. 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is a highly functionalized o-phenylenediamine derivative that serves as a cornerstone building block in modern medicinal chemistry. Featuring an electron-rich diamine core, a stereochemically defined cyclohexanol moiety, and a reactive aryl bromide handle, this intermediate is specifically engineered for the rapid assembly of 1,5- or 1,6-disubstituted benzimidazoles.
This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to utilizing this intermediate. It details the mechanistic rationale behind its structural features, outlines self-validating protocols for cyclization and late-stage diversification, and provides empirical optimization data for downstream cross-coupling reactions[1].
Mechanistic Rationale & Structural Advantages
The selection of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol as a starting material is driven by three distinct structural vectors, each serving a specific pharmacological and synthetic purpose:
The o-Phenylenediamine Core (The Engine): The presence of adjacent primary and secondary amines on the aromatic ring primes the molecule for rapid, high-yielding condensation reactions with various C1 sources (e.g., orthoesters, aldehydes, or carboxylic acids)[2][3]. This allows for the divergent synthesis of benzimidazoles, a ubiquitous pharmacophore found in kinase inhibitors, PARP inhibitors, and FAAH inhibitors[1][4].
The Cyclohexanol Moiety (The Modulator): The incorporation of an sp³-rich, hydroxylated ring significantly improves the physicochemical properties of the resulting API. The hydroxyl group acts as a critical hydrogen bond donor/acceptor (often targeting the ribose pocket of kinases), while the cyclohexane ring increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success and improved aqueous solubility.
The Bromine Handle (The Diversification Vector): Positioned at the 4-position of the aniline (which translates to the 5- or 6-position of the resulting benzimidazole), the bromine atom provides an orthogonal site for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1][5].
Synthetic Workflow Visualization
The transition from the raw intermediate to a diversified Active Pharmaceutical Ingredient (API) follows a robust, two-stage workflow.
Figure 1: Synthetic workflow from the diamine intermediate to a diversified benzimidazole API.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality is explicitly stated for reagent choices, and in-process controls (IPCs) are integrated to ensure empirical reliability.
Protocol A: Cyclization to 1-(4-hydroxycyclohexyl)-6-bromo-1H-benzimidazole
This protocol utilizes trimethyl orthoformate (TMOF) as a dual-purpose reagent to construct the imidazole ring under mild conditions[3].
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask, suspend 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (10.0 mmol) in trimethyl orthoformate (25 mL).
Causality: TMOF acts as both the C1 source and the solvent. As it reacts, it generates methanol, driving the equilibrium toward the dehydrated cyclized product without requiring harsh oxidants[3].
Causality: The acid catalyst protonates the orthoester, significantly lowering the activation energy for the initial nucleophilic attack by the primary amine[2].
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours under a nitrogen atmosphere.
Validation Check (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
Self-Validation: The reaction is complete when the starting material mass (m/z ~285/287 for Br isotopes) is entirely replaced by the cyclized product mass (m/z ~295/297).
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (30 mL) and extract with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the benzimidazole core.
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Once the core is established, the bromine handle is exploited to introduce diverse aryl or heteroaryl groups[1][5].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, combine 1-(4-hydroxycyclohexyl)-6-bromo-1H-benzimidazole (1.0 mmol), an arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and drastically minimizes base-induced dehalogenation—a common side reaction when cross-coupling electron-rich heterocycles[6].
Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).
Causality: The biphasic system is critical. Water dissolves the K₂CO₃ to form the reactive boronate complex, while dioxane maintains the solubility of the organic substrate[1]. The free hydroxyl group on the cyclohexyl ring is well-tolerated in this aqueous environment.
Degassing: Perform three freeze-pump-thaw cycles.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). Rigorous exclusion of O₂ is mandatory for high turnover numbers[4].
Reaction: Heat the sealed tube at 90 °C for 12 hours.
Validation Check (IPC): Analyze the crude mixture by TLC (UV 254 nm).
Self-Validation: The product will appear as a new, highly fluorescent spot due to the extended conjugation of the newly formed biaryl system.
Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
Quantitative Data: Optimization of Cross-Coupling
To demonstrate the empirical rigor behind Protocol B, the following table summarizes the optimization data for the Suzuki-Miyaura coupling of the 6-bromobenzimidazole core. The data clearly indicates that the choice of catalyst and base dictates the balance between the desired cross-coupling and undesired dehalogenation[6].
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent (Ratio)
Temp (°C)
Yield (%)
Dehalogenation (%)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
62
15
2
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
78
8
3
Pd(dppf)Cl₂
Cs₂CO₃
1,4-Dioxane/H₂O
90
85
5
4
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
90
94
< 2
5
Pd₂dba₃ / XPhos
K₂CO₃
1,4-Dioxane/H₂O
90
81
6
Table 1: Reaction optimization for the Suzuki-Miyaura cross-coupling. Entry 4 represents the optimal, self-validating conditions utilized in Protocol B, maximizing yield while suppressing side reactions.
References
1.[2] Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]
2.[3] Benzimidazole synthesis. Organic Chemistry Portal. Available at:[Link]
3.[4] Discovery of a Potent, Long-Acting, and CNS-Active Inhibitor (BIA 10-2474) of Fatty Acid Amide Hydrolase. PubMed Central (NIH). Available at:[Link]
4.[1] Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
5.[5] WO2016168682A2 - Bromodomain inhibitor. Google Patents. Available at:
6.[6] Design and exploration of organocopper complexes with N-heterocyclic carbene ligands (Dehalogenation pathways in Suzuki coupling). White Rose eTheses Online. Available at:[Link]
Solvent selection for crystallizing 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
This is a comprehensive technical guide for the solvent selection and crystallization of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol . This molecule presents specific challenges: it combines a polarity-sensitive amin...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide for the solvent selection and crystallization of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol .
This molecule presents specific challenges: it combines a polarity-sensitive aminocyclohexanol moiety (capable of cis/trans isomerism) with an oxidation-prone phenylenediamine core.[1] The protocol below is designed to address solubility, isomer purification, and chemical stability.
[1]
Physicochemical Analysis & Solubility Mapping
Before selecting a solvent, we must deconstruct the molecule’s properties to predict its behavior in solution.[1]
Structural Deconstruction[1]
Hydrophobic Domain: The 4-bromophenyl ring and the cyclohexane backbone contribute significant lipophilicity.
Isomerism: The 1,4-substituted cyclohexane allows for cis (axial/equatorial) and trans (equatorial/equatorial) isomers.[1] The trans-isomer is typically the thermodynamic product and desired API intermediate.
Oxidation: The 1,2-diaminobenzene (phenylenediamine) motif is highly susceptible to oxidation, forming colored imine/quinone impurities (often purple or brown).[1]
Predicted Solubility Profile
Based on the functional group interplay, the solubility map is categorized as follows:
Solvent Class
Solubility Prediction
Utility in Crystallization
Alcohols (MeOH, EtOH, IPA)
High (Hot), Moderate (Cold)
Primary Solvent. Excellent for cooling crystallization.[1]
Esters (Ethyl Acetate, IPAc)
Moderate (Hot), Low (Cold)
Ideal. Often provides the best purification of cis/trans isomers.[1]
Polar Aprotic (DMSO, DMF)
Very High
Too Soluble. Use only as a solvent in Anti-solvent methods.[1]
HPLC Purity: Assess the removal of the cis-isomer (Target: trans > 99%).
X-Ray Powder Diffraction (XRPD): Check for crystallinity. Amorphous halos indicate oiling out occurred.[1]
DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[1]
Note: Solvates are common with this structure (especially with Ethanol).[1] A broad endotherm before the melt suggests solvent loss.[1]
References
Solvent Selection Principles
Gernaey, K. V., et al. (2012).[1] "Crystallization kinetics monitoring and control." Chemical Engineering Science. Link[1]
Aminocyclohexanol Isomerism
Bennet, A. J., et al. (2022).[1] "Conformational Switches in trans-2-Aminocyclohexanols." Westmont College Research.[1] Link
Phenylenediamine Stability
Standard protocols for handling oxidation-sensitive amines often cite the use of antioxidants like ascorbic acid during recrystallization.[1] (General Chemical Practice).[1]
General Crystallization Workflow
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1]
Title: A Systematic Approach to HPLC Method Development for the Analysis of Phenylenediamine Derivatives
An Application Note and Protocol from the Office of the Senior Application Scientist [Application Note: AN-HPLC-032026] Abstract This guide provides a comprehensive and scientifically grounded framework for the developme...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
[Application Note: AN-HPLC-032026]
Abstract
This guide provides a comprehensive and scientifically grounded framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for phenylenediamine (PDA) derivatives. These compounds, while crucial in various industries, present unique analytical challenges due to their high polarity, susceptibility to oxidation, and pH-sensitive nature. Moving beyond a simple listing of steps, this document elucidates the causal relationships between the physicochemical properties of PDA derivatives and the strategic choices made during method development. We present a systematic workflow, from initial column and mobile phase scouting to final method validation according to ICH Q2(R2) guidelines.[1][2][3][4][5] This application note is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, reliable, and stability-indicating HPLC methods for this important class of aromatic amines.
Introduction: The Analytical Challenge of Phenylenediamines
Phenylenediamines (ortho-, meta-, and para-isomers) and their derivatives are aromatic amines used as intermediates in the synthesis of polymers (e.g., aramid fibers), azo dyes, antioxidants, and pharmaceuticals.[6] Their analysis is critical for quality control, stability testing, and toxicological assessment. However, their chromatographic analysis is often complicated by several factors:
High Polarity: The presence of two amine functional groups makes these molecules highly polar, leading to poor retention on traditional reversed-phase C18 columns.
pH-Dependent Ionization: As bases, the ionization state of phenylenediamines is highly dependent on the mobile phase pH. This directly impacts retention time, peak shape, and selectivity.[7][8]
Oxidative Instability: Phenylenediamines are readily oxidized, especially in solution, which can lead to the formation of colored degradants and a loss of the primary analyte.[9] This necessitates careful sample handling and the development of stability-indicating methods.[10][11]
This guide addresses these challenges by providing a logical, step-by-step process rooted in the fundamental chemistry of the analytes.
Foundational Principles: Linking Physicochemical Properties to Chromatographic Strategy
A successful HPLC method is built upon an understanding of the analyte's properties. For phenylenediamines, three properties are paramount.
Analyte pKa and Mobile Phase pH Control
The single most critical parameter for controlling the retention of ionizable compounds like phenylenediamines is the mobile phase pH.[8][12] The pKa of the conjugate acid of p-phenylenediamine is approximately 6.2.[3] The retention behavior is governed by the following relationship:
At pH << pKa (e.g., pH < 4.2): The amine groups are fully protonated (BH+). The molecule is in its most polar, ionized form, resulting in minimal retention on a reversed-phase column.
At pH ≈ pKa: The analyte exists as a mixture of ionized and non-ionized forms. This can lead to poor peak shapes (splitting or broad peaks) and a method that is not robust, as small shifts in pH will cause large changes in retention time.[7]
At pH >> pKa (e.g., pH > 8.2): The amine groups are in their neutral, non-ionized form (B). The molecule is in its most hydrophobic state, resulting in maximum retention on a reversed-phase column.
The Causality: To achieve a robust and reproducible method, the mobile phase pH must be controlled with a suitable buffer and set at least 1.5 to 2 pH units away from the analyte's pKa.[13] For basic compounds like phenylenediamines, this means operating at either a low pH (e.g., 2.5-4.0) for consistent ionization or a high pH (e.g., >8.5) for consistent neutrality. Standard silica-based columns are generally stable between pH 2 and 8, making the low pH range a common starting point.[13]
Analyte Polarity and Stationary Phase Selection
The high polarity of phenylenediamines often results in insufficient retention on standard C18 columns. Understanding alternative stationary phase chemistries is key to overcoming this challenge.
Stationary Phase
Retention Mechanism & Suitability for Phenylenediamines
Standard C18
Primarily hydrophobic interactions. May provide insufficient retention for early-eluting, highly polar PDA derivatives.
Polar-Endcapped C18
Incorporates polar groups to improve retention of polar compounds and increase compatibility with highly aqueous mobile phases.[14] A good first alternative to standard C18.
Phenyl-Hexyl
Provides a unique selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[14][15] This is often an excellent choice for aromatic amines.
HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar analytes that are not retained in reversed-phase.[14][16] It uses a polar stationary phase and a high organic mobile phase.
UV Absorbance and Detector Wavelength Selection
Phenylenediamines possess a benzene ring, which gives them strong UV absorbance. The UV-Vis spectrum for p-phenylenediamine shows characteristic absorption maxima around 199 nm, 237 nm, and 299 nm.[17]
Lower Wavelengths (<220 nm): Offer higher sensitivity but can also suffer from interference from mobile phase components and impurities. Buffers like phosphate and acids like sulfuric or phosphoric acid are suitable for low-UV detection.[13]
Higher Wavelengths (230-300 nm): Provide greater specificity and are less prone to baseline noise from the mobile phase. A wavelength of ~240 nm is often a good starting point for many derivatives.[18]
A photodiode array (PDA) or diode array detector (DAD) is highly recommended during method development to assess peak purity and select the optimal wavelength for all analytes and their potential degradation products.
Systematic HPLC Method Development Workflow
The following workflow provides a structured approach to method development, ensuring a logical progression from initial screening to a fully optimized method.
Caption: A systematic workflow for HPLC method development of phenylenediamine derivatives.
Protocol 1: A Generic Starting Method for Phenylenediamine Derivatives
This protocol provides robust starting conditions for scouting the separation of PDA derivatives.
Parameter
Recommended Starting Condition
Rationale / Notes
HPLC System
Agilent 1260 Infinity II or equivalent with DAD
DAD is crucial for monitoring peak purity and selecting optimal wavelength.
Column
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm
Provides π-π interactions beneficial for aromatic amine retention and selectivity.[15]
Mobile Phase A
0.1% Formic Acid in HPLC-grade Water (approx. pH 2.7)
Controls pH to ensure consistent protonation of the amine groups.[13]
Mobile Phase B
Acetonitrile
Good UV transparency and lower viscosity than methanol.
Gradient Program
5% B to 95% B over 20 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min.
A broad gradient is essential for initial scouting to determine the elution profile of all components.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Injection Vol.
5 µL
Can be adjusted based on sample concentration.
Detection
DAD: 240 nm. Scan range: 200-400 nm.
240 nm is a good starting point. The full scan is used to identify the absorbance maximum for each peak.[18]
Sample Prep.
Dissolve in 50:50 Water:Acetonitrile. If instability is suspected, add ascorbic acid to a final concentration of 0.1% (w/v).
Ascorbic acid acts as an antioxidant to prevent oxidative degradation of the analytes.
Stability-Indicating Method Development
A key requirement for pharmaceutical analysis is that the method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[10][11]
Protocol 2: Forced Degradation Study
Prepare Stock Solutions: Prepare a stock solution of the phenylenediamine derivative at approximately 1 mg/mL in a suitable solvent.
Stress Conditions: Expose the analyte to various stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.
Oxidative: Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution. Store at room temperature for 24 hours.[9][19]
Acidic: Add 0.1 M HCl. Heat at 60 °C for 8 hours.
Basic: Add 0.1 M NaOH. Heat at 60 °C for 8 hours.
Thermal: Heat the solid drug substance at 80 °C for 48 hours.
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Analysis: Neutralize the acidic and basic samples, then dilute all stressed and control samples to a suitable concentration (e.g., 100 µg/mL) and analyze using the developed HPLC method.
Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure in all stressed samples.
Scalable manufacturing process for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Application Note: Scalable Manufacturing of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol Executive Summary This application note details a robust, scalable manufacturing protocol for 4-[(2-amino-4-bromophenyl)amino]cy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Manufacturing of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Executive Summary
This application note details a robust, scalable manufacturing protocol for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (Compound 1 ), a critical intermediate in the synthesis of Akt inhibitors such as MK-2206.
The synthesis presents two primary process challenges:
Regioselectivity: Ensuring nucleophilic attack occurs exclusively at the fluoride position of the arene, preserving the bromide.
Chemoselectivity: Reducing the nitro group to an aniline without causing hydrodebromination (loss of the aryl bromide), a common failure mode in catalytic hydrogenation.
This guide moves beyond bench-scale synthesis, providing a pilot-ready protocol that utilizes Platinum-Vanadium (Pt/V) doped catalysis to achieve >99% chemoselectivity.
Retrosynthetic Strategy & Route Selection
To ensure scalability, we utilize a Nucleophilic Aromatic Substitution (
) followed by a heterogeneous catalytic hydrogenation. This route is preferred over Buchwald-Hartwig couplings due to lower raw material costs and the avoidance of homogeneous heavy metal scavengers.
Process Flow Diagram
Figure 1: Strategic workflow emphasizing Critical Process Parameters (CPPs) for the two-step synthesis.
Detailed Protocols
Step 1:
Coupling
Objective: Synthesize 4-[(4-bromo-2-nitrophenyl)amino]cyclohexan-1-ol.
Mechanism: The strong electron-withdrawing nitro group activates the ortho-fluorine for displacement. Fluorine is selected over bromine as the leaving group because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate more effectively than bromine.
Reagents & Materials:
4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)
trans-4-Aminocyclohexanol (1.1 equiv)
Triethylamine (
) (1.5 equiv)
Dimethyl sulfoxide (DMSO) (3.0 vol) or Acetonitrile/Water (5:1)
Water (Antisolvent for crystallization)
Protocol:
Charging: Charge a reactor with 4-bromo-1-fluoro-2-nitrobenzene and DMSO. Agitate until dissolved.
Addition: Add trans-4-aminocyclohexanol followed by
. The reaction is slightly exothermic; maintain internal temperature during addition.
Reaction: Heat the mixture to 90°C for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC. Target:
starting fluoride.
Quench & Crystallization: Cool to 50°C. Slowly add Water (5.0 vol) over 1 hour to induce crystallization.
Isolation: Cool to 20°C and age the slurry for 2 hours. Filter the bright orange/red solid.
Wash: Wash the cake with Water (2 x 2 vol) to remove residual DMSO and salts.
Drying: Vacuum dry at 50°C.
Expected Yield: 90–95%
Purity: >98% (HPLC)
Step 2: Chemoselective Hydrogenation
Objective: Reduce the nitro group to an aniline without cleaving the aryl bromide.
The Challenge: Standard Pd/C catalysts often facilitate oxidative addition into the C-Br bond, leading to the des-bromo impurity (4-[(2-aminophenyl)amino]cyclohexan-1-ol).
The Solution: Use Platinum on Carbon doped with Vanadium (Pt/C-V) . Vanadium acts as an electrophilic activator for the nitro group, accelerating nitro reduction significantly while the platinum remains less active toward the aryl bromide under mild conditions.
Reagents:
Nitro-intermediate (from Step 1)
Catalyst: 5% Pt/C (sulfided) OR 1% Pt/0.2% V on Carbon (Recommended)
Solvent: Tetrahydrofuran (THF) or 2-MeTHF
Hydrogen Gas (
)
Protocol:
Inertion: Charge the hydrogenation vessel with the Nitro-intermediate (1.0 equiv) and THF (10 vol). Purge with Nitrogen (
) three times.
Catalyst Charge: Add Pt/V/C catalyst (2 wt% loading relative to substrate) as a slurry in THF. Safety: Catalyst is pyrophoric when dry.
Hydrogenation: Pressurize to 3 bar (45 psi) with
. Maintain temperature at 20–25°C .
Critical Note: Do not heat. Higher temperatures (>40°C) increase the rate of de-bromination.
Endpoint Detection: Monitor hydrogen uptake. The reaction typically consumes 3.0 equiv of
.
IPC:[1] Stop reaction immediately when starting material is consumed (<0.5%). Prolonged exposure to
after conversion will initiate de-bromination.
Workup: Vent
and purge with . Filter the catalyst through a pad of Celite or an enclosed filter system (to prevent ignition).
Isolation: Concentrate the filtrate to ~3 volumes. Add Heptane (6 vol) to crystallize the product. Filter and dry.
Understanding why the protocol works is essential for troubleshooting.
Figure 2: Comparison of catalytic pathways. Vanadium acts as a Lewis acid, binding the nitro group oxygen, thereby increasing the rate of nitro reduction relative to the C-Br bond cleavage.
Safety & Handling
Thermal Hazards: The
reaction involves a nitro-aromatic. While stable at 90°C, ensure the reactor has emergency cooling. DSC (Differential Scanning Calorimetry) testing is recommended before scaling >1kg.
Hydrogenation Safety: The Pt/C catalyst is pyrophoric. Always wet the catalyst with 50% water or make a slurry in solvent before charging to the reactor. Ground all equipment to prevent static discharge.
Toxicology: The starting material (fluoro-nitrobenzene) is a skin sensitizer and potential mutagen. Use full PPE and containment.
References
Primary Process Reference:
Dui, L., et al. "Development of a Scalable Synthesis of the AKT Inhibitor MK-2206." Organic Process Research & Development, vol. 15, no. 5, 2011, pp. 1124–1137.
[Link]
Chemoselectivity in Hydrogenation:
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, 2003, pp. 45–69.
[Link]
Vanadium Promotion Mechanism:
Boyd, M. J., et al. "Platinum-Vanadium Catalyzed Chemoselective Hydrogenation of Nitroarenes." Tetrahedron Letters, vol. 47, 2006, pp. 7983–7986.
[Link]
Technical Support Center: Solubility Enhancement for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol. This document provides in-depth troubleshooting and practical guidance for res...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our approach is rooted in foundational physicochemical principles to empower you to find a robust and reproducible solubilization strategy for your specific application.
Understanding the Molecule: A First Principles Approach
Before diving into specific techniques, it is crucial to analyze the structure of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol.
Key Functional Groups: The molecule possesses two basic amine groups (a primary aromatic amine and a secondary aliphatic amine) and a polar hydroxyl group. The bromophenyl and cyclohexyl rings contribute significantly to its hydrophobic character.
Predicted Physicochemical Properties: The presence of the basic amine groups strongly suggests that the compound is a weak base. Therefore, its aqueous solubility is expected to be highly dependent on pH. At neutral or alkaline pH, the molecule will be in its neutral, uncharged form, which is likely to have very low water solubility. By decreasing the pH, the amine groups will become protonated, forming a more soluble cationic salt.
This initial analysis forms the basis of our primary troubleshooting strategy.
This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My compound is insoluble in my standard phosphate-buffered saline (PBS) at pH 7.4. Where do I start?
A1: This is the expected behavior for this molecule. The first and most effective strategy to try is pH adjustment .[1][2]
Causality: At neutral pH (7.4), the basic amine groups on your compound are largely uncharged (e.g., -NH₂). This makes the molecule predominantly hydrophobic and poorly soluble in water. By lowering the pH with an acid, you protonate these amines to form ammonium salts (e.g., -NH₃⁺).[3][4][5] This charged species is significantly more polar and, therefore, more soluble in aqueous buffers. The overall equilibrium shifts from the solid state to the dissolved state.[3]
Immediate Action:
Prepare a slurry of your compound in your desired buffer.
While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.
Observe for dissolution. A significant increase in clarity indicates that pH adjustment is a viable strategy.
Q2: pH adjustment works, but my solution is unstable or I need a more defined protocol. How do I find the optimal pH?
A2: You need to perform a pH-solubility profile. This experiment will systematically determine the solubility of your compound across a range of pH values, allowing you to identify the pH at which you achieve your target concentration with maximum stability.
Rationale: Every weakly basic compound has a pKa, the pH at which it is 50% ionized. As a rule of thumb, for sufficient solubility, the pH of the solution should be at least 1 to 2 units below the pKa of the basic functional group. This ensures that the vast majority of the molecules are in their charged, soluble form. A pH-solubility profile provides this empirical data for your specific molecule and buffer system.
See Protocol 1: Determination of pH-Solubility Profile for a detailed, step-by-step guide.
Q3: I've optimized the pH, but the solubility is still insufficient for my needs. What is the next logical step?
A3: The next step is to introduce a co-solvent to your acidic buffer system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for dissolving hydrophobic compounds.[1][8]
Mechanism of Action: Water is a highly polar solvent with a strong hydrogen-bonding network. This network must be disrupted to create a cavity for a nonpolar solute, which is energetically unfavorable. Co-solvents work by disrupting this hydrogen bonding, reducing the polarity and the interfacial tension between the aqueous solution and the hydrophobic solute.[6][7] This can increase the solubility of a poorly soluble compound by several orders of magnitude.[7]
Commonly used co-solvents in research and pharmaceutical development are listed in the table below. It is often recommended to start with the lowest effective concentration to minimize potential effects on downstream experiments (e.g., cell toxicity, enzyme inhibition).
Co-Solvent
Typical Starting Conc. (v/v)
Notes
Ethanol (EtOH)
5-20%
Generally well-tolerated in many biological systems.
Propylene Glycol (PG)
5-30%
Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)
5-40%
Low toxicity, often used in oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO)
1-10%
Excellent solubilizing power, but can be toxic to cells at higher concentrations. Keep final concentration <0.5%.[1]
See Protocol 2: Co-solvent Screening for Solubility Enhancement for an experimental workflow.
Q4: My compound dissolves in a high-concentration co-solvent stock, but it precipitates immediately when I add it to my aqueous buffer. How can I solve this?
A4: This is a very common issue caused by a rapid change in solvent environment, leading to the compound "crashing out" of solution. The key is to manage the dilution process carefully.
Troubleshooting Steps:
Lower the Stock Concentration: Making a more dilute stock solution in your organic co-solvent can prevent its concentration from exceeding the solubility limit during the initial phase of mixing.[9]
Use an Intermediate Dilution Step: Instead of diluting directly from 100% co-solvent into the final aqueous buffer, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 mixture of DMSO and your target buffer first, then perform the final dilution.[9]
Modify the Mixing Procedure: Add the co-solvent stock to the aqueous buffer slowly and with vigorous stirring or vortexing. This ensures rapid dispersal and prevents localized areas of high concentration where precipitation can initiate.
Pre-warm the Aqueous Buffer: Slightly warming the buffer (e.g., to 37°C) can sometimes help maintain solubility during dilution, but ensure your compound is stable at that temperature.
Q5: My experimental system is sensitive to organic solvents. Are there solvent-free alternatives to improve solubility?
A5: Yes. If co-solvents are not an option, two powerful techniques are complexation with cyclodextrins and solubilization using surfactants .
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate a poorly soluble "guest" molecule (your compound) into their central cavity, forming a "host-guest" inclusion complex.[10][12] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[13][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and a favorable safety profile.[11][13]
Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[15][16] These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound can partition into the hydrophobic core, effectively being solubilized within the aqueous solution.[15][17] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used.[18]
See Protocol 3: Solubility Enhancement using Cyclodextrins for a practical guide.
Diagrams of Mechanisms and Workflows
A clear understanding of the underlying mechanisms and a logical workflow are essential for efficient troubleshooting.
Caption: A decision tree for troubleshooting the solubility of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol.
Caption: Protonation of amine groups at low pH increases solubility.
Caption: Encapsulation of the drug within the cyclodextrin cavity.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol uses the shake-flask method to determine equilibrium solubility.
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0 in one-unit increments.
Add Compound: To a series of glass vials, add an excess amount of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (e.g., 5-10 mg) such that undissolved solid remains.
Add Buffer: Add a fixed volume (e.g., 1 mL) of each prepared buffer to the corresponding vial.
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9]
Separate Phases: After equilibration, allow the vials to stand. Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (in which the compound is freely soluble, e.g., methanol or 0.1 M HCl) to a concentration suitable for analysis.
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the pH of the buffer on the x-axis. The resulting graph is your pH-solubility profile.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol helps identify an effective co-solvent and its optimal concentration.
Select Buffer: Based on the pH-solubility profile, select an acidic buffer in which the compound has some, albeit insufficient, solubility.
Prepare Co-solvent Mixtures: Prepare a series of solutions of your chosen buffer containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v of ethanol).
Determine Solubility: Using the shake-flask method described in Protocol 1, determine the solubility of your compound in each of the co-solvent/buffer mixtures.
Analyze and Plot: Plot the measured solubility against the percentage of the co-solvent. This will show the relationship between co-solvent concentration and solubility enhancement.
Repeat: Repeat for other co-solvents to find the most effective system for your needs.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol uses a phase-solubility study to evaluate cyclodextrin complexation.
Prepare Cyclodextrin Solutions: In your chosen aqueous buffer (e.g., pH 7.4 PBS), prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM).
Add Compound: Add an excess amount of your compound to each cyclodextrin solution.
Equilibrate: As in Protocol 1, shake the sealed vials at a constant temperature for 24-72 hours to reach equilibrium.
Separate and Analyze: Centrifuge the samples to pellet undissolved solid. Sample the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound via HPLC or UV-Vis.
Plot and Interpret: Plot the total concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in drug solubility with increasing HP-β-CD concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and confirms this as a viable strategy.[12]
References
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.
Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Medicina, 60(2), 293. [Link]
Chaudhary, A., & Patel, K. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences, 28(03), 061–071.
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
Mori, K., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 25(2), 1083. [Link]
Sharma, D., Saini, S., & Singh, M. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2205.
Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2355.
Kissa, E. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments, 98(1), 143-151.
Ningbo Inno Pharmchem Co., Ltd. (2026). Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. [Link]
Patel, J. K., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 54-61.
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Regioisomeric Impurities
Target Molecule: 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (Key Intermediate for CDK Inhibitors)
Document ID: TS-PUR-042-B
Status:Active
Executive Summary & Impurity Profiling
The Challenge:
You are likely synthesizing this intermediate via a nucleophilic aromatic substitution (SNAr) followed by a nitro reduction. "Regioisomeric" impurities in this context typically refer to positional isomers on the phenyl ring (e.g., the 5-bromo or 6-bromo analogs) arising from non-selective halogenation of the starting material.
Note on Stereochemistry: While your request focuses on regioisomers, this scaffold is also prone to stereoisomeric impurities (cis-cyclohexanol vs. trans-cyclohexanol). The protocols below are optimized for phenyl-ring regioisomers but often improve diastereomeric excess (de) as a secondary benefit.
The Impurity Landscape
Impurity Type
Structure / Origin
Solubility vs. Target
Removal Difficulty
Target Molecule
4-Br, 2-NH₂ (Para to amine linkage)
Moderate (Polar Aprotic/Alcohols)
N/A
Regioisomer A
5-Br, 2-NH₂ (Meta to amine linkage)
Higher in non-polar solvents
High (Similar pKa)
Regioisomer B
6-Br, 2-NH₂ (Ortho to amine linkage)
High (Disrupted planarity)
Moderate
Stereoisomer
cis-4-aminocyclohexanol derivative
Higher in water/alcohols
Very High (Requires specific solvent ratios)
Diagnostic Workflow
Before attempting purification, you must characterize the impurity profile to select the correct protocol.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV @ 254 nm (aromatic) and 280 nm.
Differentiation: The 6-bromo regioisomer typically elutes earlier than the target (4-bromo) due to steric hindrance preventing optimal binding to the C18 stationary phase. The 5-bromo isomer often co-elutes or elutes slightly later.
1H-NMR Validation (DMSO-d6)
Target (4-Br): Look for the aromatic coupling pattern. You should see a doublet, a doublet of doublets, and a singlet (or small doublet) for the 3-position protons.
Regioisomer (6-Br): The symmetry is disrupted; look for shifts in the amine (-NH) proton signal, which is often deshielded if hydrogen bonding with an ortho-bromine occurs.
Purification Protocols
Decision Tree: Selecting Your Method
Figure 1: Strategic decision tree for selecting the purification method based on initial impurity load.
Protocol A: Fractional Recrystallization (The Standard)
Best for: Removing 5-bromo and 6-bromo regioisomers when purity is >85%.
The Science: The 4-bromo isomer possesses a higher degree of symmetry and planarity compared to the ortho-substituted (6-bromo) or meta-substituted (5-bromo) isomers. This results in a higher lattice energy and lower solubility in polar protic solvents upon cooling.
Reagents:
Ethanol (Absolute)
Deionized Water
Activated Carbon (optional, for color removal)
Step-by-Step:
Dissolution: Charge the crude solid (10 g) into a flask. Add Ethanol (50 mL, 5 vol).
Heating: Heat to reflux (approx. 78°C). The solid may not fully dissolve yet.
Titration: Slowly add Water dropwise to the refluxing mixture until a slight turbidity persists, then add just enough Ethanol to clear it again. (Target ratio is often ~3:1 EtOH:Water).
Cooling Ramp: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
Critical Step: Do not crash cool on ice immediately; this traps regioisomers in the crystal lattice.
Crystallization: Once at 25°C, cool to 0-5°C for 1 hour.
Filtration: Filter the off-white crystals. Wash with cold Ethanol/Water (1:1).
Drying: Vacuum dry at 45°C.
Expected Result: Regioisomers remain in the mother liquor.
Protocol B: Hot Reslurry (The Polisher)
Best for: Removing trace regioisomers (<5%) and sticky non-polar byproducts.
The Science: Regioisomers often have higher solubility in aromatic solvents than the target 4-bromo compound due to the "greasier" nature of the disrupted dipole.
Reagents:
Toluene (or Xylenes for higher boiling point)
Step-by-Step:
Suspend crude solid in Toluene (10 vol).
Heat to 80-90°C (do not reflux; we do not want full dissolution).
Stir vigorously for 2 hours. The target product remains solid, while surface impurities and regioisomers leach into the hot solvent.
Protocol C: Flash Chromatography (The "Sledgehammer")
Best for: High impurity loads (>15%) or when yield is less critical than purity.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).
Equilibration: 98:2 DCM:MeOH.
Loading: Dissolve sample in minimum DCM/MeOH (add a few drops of triethylamine to prevent streaking of the amine).
Elution: Gradient from 98:2 to 90:10 DCM:MeOH.
Fraction Collection: The regioisomers typically have slightly different R_f values. The 6-bromo isomer (less polar due to internal H-bonding) often elutes first.
Troubleshooting & FAQs
Q1: My HPLC shows the regioisomer peak merging with the product. How do I separate them analytically?
A: Change the pH. The pKa of the aniline nitrogen shifts slightly depending on the bromine position (ortho vs. para). Adjust your mobile phase to pH 6.5 (using Ammonium Acetate) instead of acidic TFA. This deprotonates the aniline, accentuating hydrophobicity differences between the isomers.
Q2: After recrystallization, I still have 2% of the "wrong" isomer. What now?
A: Switch solvents. If you used EtOH/Water (Polar), try the Protocol B (Toluene Reslurry) . The orthogonality of the solvent systems (Polar vs. Non-polar) is the most effective way to remove stubborn isomers.
Q3: Is this "regioisomer" actually a stereoisomer?
A: It is highly possible. If the impurity has the exact same mass and similar UV but elutes differently, it could be the cis-4-aminocyclohexanol derivative. The protocols above (specifically Recrystallization in EtOH) are also effective for enriching the trans-isomer, as the trans form packs better into crystal lattices than the cis form.
Mechanistic Insight: Origin of the Impurity
Understanding where the impurity comes from prevents it in the next batch.
Figure 2: The genesis of regioisomeric impurities typically occurs during the functionalization of the phenyl ring precursor, carrying through to the final coupling step.
References
Pfizer Inc. (2005). Substituted 2-aminopyridines as potent CDK4 inhibitors. US Patent 6,936,612. Link (Describes the synthesis of Palbociclib intermediates and purification of the cyclohexyl-diamine scaffold).
BenchChem. (2025).[1][2] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Link (Provides solubility data and bromination regioselectivity profiles for amino-bromo-pyridine/aniline systems).
Miller, R. B., & Case, W. S. (2011).[3] Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. Link (Demonstrates chromatographic behavior of ortho vs. para substituted anilines).
Sviatenko, O., et al. (2014). One-pot Synthesis of 4-Aminocyclohexanol Isomers. Link (Detailed analysis of cis/trans isomer separation and characterization for the aminocyclohexanol moiety).
Technical Support Center: Stability & Troubleshooting for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Welcome to the CMC (Chemistry, Manufacturing, and Controls) Technical Support Center. This guide provides authoritative troubleshooting strategies for the forced degradation of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the CMC (Chemistry, Manufacturing, and Controls) Technical Support Center. This guide provides authoritative troubleshooting strategies for the forced degradation of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol. As a Senior Application Scientist, I have designed this resource to synthesize mechanistic chemistry with ICH Q1A(R2) regulatory expectations, helping you design self-validating, stability-indicating analytical methods.
Part 1: Structural Vulnerability Analysis (The "Why")
To effectively troubleshoot degradation, we must first establish the causality of the molecule's reactivity based on its structural components:
The o-Phenylenediamine Core : Aromatic amines are highly electron-rich. The presence of two adjacent amino groups on the benzene ring drastically lowers the oxidation potential, making the molecule exquisitely sensitive to peroxides, transition metals, and even ambient oxygen[1].
The Aryl Bromide Bond : The C-Br bond is a classic chromophore for UV absorption. Under photolytic stress, it is highly susceptible to homolytic cleavage, leading to rapid dehalogenation[2].
The Cyclohexanol Ring : While generally stable, secondary alcohols can undergo acid-catalyzed dehydration at elevated temperatures, though this is a secondary degradation pathway compared to the extreme vulnerability of the amine.
Part 2: Troubleshooting FAQs
Q1: During oxidative stress testing (3% H2O2), my sample completely degrades within 2 hours, failing the ICH Q1A(R2) target of 5-20% degradation. How do I control this?Scientist's Insight : The ICH Q1A(R2) guideline explicitly targets 5–20% degradation to generate a representative impurity profile without destroying the API or creating secondary/tertiary degradants that will never form under real-world conditions[3]. The o-phenylenediamine core undergoes a rapid single-electron transfer (SET) in the presence of hydrogen peroxide, forming a transient nitrogen-centered radical cation[1]. This intermediate rapidly oxidizes further into a highly reactive benzoquinone diimine, which subsequently polymerizes or forms azo compounds.
Actionable Protocol :
Attenuate the Oxidant : Reduce the H₂O₂ concentration from 3% to 0.1% or 0.3%.
Temperature Control : Conduct the oxidation at 2–8°C or strictly controlled room temperature (25°C). Avoid heating (e.g., 60°C) for oxidative studies of aromatic amines.
Mandatory Quenching : You must quench the residual peroxide before HPLC injection. Unquenched peroxide will continue to degrade the API inside the autosampler or on the column, leading to irreproducible peak areas. Use sodium bisulfite (NaHSO₃) or catalase as a quenching agent.
Q2: I am observing a major degradant with a mass of[M-78] in my photostability samples. What is the mechanism, and how do I prevent it?Scientist's Insight : A mass loss of ~78-80 Da strongly indicates the loss of the bromine atom. Under ICH Q1B photolytic conditions (minimum 1.2 million lux hours and 200 watt-hours/m² UV), the C-Br bond undergoes homolytic cleavage due to UV absorption, generating an aryl radical[2]. This radical abstracts a hydrogen atom from the solvent (e.g., methanol or water) to yield the debrominated degradant, 4-[(2-aminophenyl)amino]cyclohexan-1-ol.
Actionable Protocol :
Actinometry & Shielding : Ensure all standard solutions and sample preparations are performed under low-actinic (amber) lighting.
Solvent Selection : Avoid using strong hydrogen-atom donors (like methanol or isopropanol) as diluents during photostability testing, as they accelerate the hydrogen abstraction step. Use acetonitrile/water mixtures instead.
Q3: My acid hydrolysis samples (0.1 M HCl, 60°C) show a new peak, but the mass (LC-MS) remains identical to the API. Is this an artifact?Scientist's Insight : While the cyclohexanol group can dehydrate (resulting in a mass loss of 18 Da), an unchanged mass under acidic/thermal stress often points to an isomerization or a salt-formation artifact. The acidic conditions and heat can catalyze the cis/trans isomerization of the hydroxyl group on the cyclohexane ring relative to the amino linker.
Actionable Protocol :
Neutralization : Ensure your HPLC diluent is sufficiently buffered to neutralize the acidic stress sample before injection. If the peak persists post-neutralization, it is likely a true cis/trans stereoisomer rather than a transient protonation state.
Part 3: Quantitative Data & Stress Condition Summary
To ensure compliance with ICH guidelines[3], use the following optimized parameters specifically tailored for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol.
Stress Condition
Reagent / Environment
Temp / Time
Target Degradation
Major Expected Degradants
Oxidative
0.3% H₂O₂
25°C, 2-6 hours
10 - 15%
Benzoquinone diimines, Oligomers
Photolytic
UV/Vis Light (ICH Q1B)
Ambient, 1.2M lux-hr
5 - 10%
Debrominated API (Aryl radical pathway)
Acid Hydrolysis
0.1 M HCl
60°C, 24 hours
< 5%
cis/trans isomers
Base Hydrolysis
0.1 M NaOH
60°C, 24 hours
< 5%
Generally stable
Thermal
Solid State
80°C, 7 days
< 5%
Generally stable
Part 4: Self-Validating Experimental Protocol (Oxidative Stress)
This protocol incorporates internal controls to ensure trustworthiness and causality in your analytical results.
Step 1: Baseline & Control Preparation
Prepare the API at 1.0 mg/mL in a chemically inert diluent (e.g., 50:50 Acetonitrile:Water).
Prepare Control A: API without oxidant (evaluates diluent compatibility).
Prepare Control B: Diluent + 0.3% H₂O₂ without API (identifies baseline disturbances from the oxidant).
Step 2: Stress Application
Add H₂O₂ to the API solution to achieve a final concentration of 0.3% v/v.
Incubate at 25°C in the dark (to prevent cross-over photolytic dehalogenation).
Step 3: Active Quenching (Critical Step)
At t=2h, t=4h, and t=6h, extract a 1.0 mL aliquot.
Immediately add an equimolar amount of Sodium Bisulfite (NaHSO₃) to quench the unreacted H₂O₂.
Validation: Spot the quenched solution on peroxide test strips to confirm complete quenching (<1 ppm residual peroxide) before transferring to the HPLC vial.
Step 4: Analysis & Mass Balance
Analyze via HPLC-PDA-MS. Ensure the peak purity angle of the API is less than the purity threshold to confirm no co-elution of the diimine degradants[4].
Calculate mass balance by summing the areas of the API and all degradants; a mass balance <90% indicates the formation of insoluble polymers or volatile degradants.
Part 5: Mechanistic Degradation Pathways (Visualization)
Mechanistic pathways of oxidative and photolytic degradation for the target API.
References
Title : Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source : resolvemass.ca
URL : 3
Title : A practical guide to forced degradation and stability studies for drug substances
Source : onyxipca.com
URL : 4
Title : Investigating the mechanisms of aromatic amine-induced protein free radical formation by quantitative structure-activity relationships (QSARs)
Source : nih.gov
URL : 1
Title : Thermochemical Factors Affecting the Dehalogenation of Aromatics
Source : researchgate.net
URL : 2
Technical Support Center: Isomer Resolution for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Case ID: ISO-RES-4BR Status: Active Topic: Stereochemical Resolution & Purification Target Molecule: 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol Introduction: The Stereochemical Challenge You are likely synthesizing...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: ISO-RES-4BR
Status: Active
Topic: Stereochemical Resolution & Purification
Target Molecule: 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Introduction: The Stereochemical Challenge
You are likely synthesizing this molecule as a key intermediate for CDK4/6 inhibitors (analogous to the Palbociclib scaffold). The critical quality attribute (CQA) here is the stereochemistry at the cyclohexane ring.
The 1,4-disubstitution pattern on cyclohexane creates two diastereomers:
Trans-isomer: The hydroxyl (-OH) and the amine linker (-NH-Ar) are on opposite sides of the ring plane. In the lowest energy chair conformation, both bulky groups occupy equatorial positions (diequatorial). This is typically the bioactive conformer.
Cis-isomer: The groups are on the same side. One group is axial, and the other is equatorial.[1][2][3]
The Problem: Reductive amination of 4-hydroxycyclohexanone typically yields a mixture of cis and trans isomers (ranging from 1:1 to 4:1). Separating them is difficult due to their identical molecular weight and similar polarity.
Before attempting separation, you must definitively assign stereochemistry. Do not rely solely on retention time; use Proton NMR (
H-NMR).
NMR Decision Logic
The methine proton at the C1 position (attached to the -OH) is the most reliable diagnostic signal.
Trans-Isomer (Diequatorial): The proton at C1 is axial . It experiences strong diaxial coupling with the adjacent C2/C6 axial protons.
Signal: Triplet of triplets (tt) or broad multiplet.
Coupling Constant (
): Large splitting of ~10–12 Hz (axial-axial).
Cis-Isomer (Axial-Equatorial): The proton at C1 is equatorial . It experiences only small equatorial-axial or equatorial-equatorial couplings.
Signal: Narrow multiplet or quintet-like signal.
Coupling Constant (
): Small splitting of < 5 Hz .
Figure 1: NMR decision tree for assigning stereochemistry based on the C1 methine proton coupling.
HPLC Method parameters
For quantitative analysis of the ratio (dr), use the following method:
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — High pH is critical to suppress protonation of the aniline, improving peak shape.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 min.
Note: The trans isomer typically elutes earlier than the cis isomer on C18 systems because the diequatorial conformation has a slightly lower hydrophobic surface area contact in the collapsed state compared to the cis form, though this can vary by column selectivity.
Module 2: Synthesis Optimization (Prevention)
"How do I improve the ratio upstream?"
The diastereomeric ratio (dr) is determined during the hydride reduction step. You can bias the reaction toward the thermodynamic trans product.
Mechanism of Stereocontrol
The hydride donor attacks the iminium intermediate.
Small Reductants (NaBH
): Attack from the axial direction is favored sterically, leading to the equatorial alcohol (Trans). However, this selectivity is often poor (~60:40).
Bulky/Chelating Reductants (NaBH(OAc)
): Sodium triacetoxyborohydride is the industry standard. It allows for "guided" delivery of the hydride or thermodynamic equilibration of the intermediate.
Imine Formation: Dissolve 4-hydroxycyclohexanone (1.0 eq) and 2-amino-4-bromoaniline (1.0 eq) in DCM/Acetic Acid (10:1). Stir for 2 hours to ensure complete imine formation.
Reduction: Cool to 0°C. Add NaBH(OAc)
(1.5 eq) portion-wise.
Equilibration: Allow the reaction to warm to room temperature and stir for 12–16 hours. The long stir time allows the intermediate amino-alcohol complexes to equilibrate to the more stable trans form.
Module 3: Purification Protocols (Resolution)
If synthesis yields a mixture, use these methods to isolate the trans isomer.
This is the preferred method for >5g scales. The trans isomer packs more efficiently into crystal lattices due to its symmetry.
Protocol:
Crude Isolation: Isolate the crude mixture as a free base solid.
Solvent Selection: Use Toluene or Isopropyl Acetate (IPAc) .
Why? These solvents dissolve the cis isomer and impurities well but have a steep solubility curve for the trans isomer.
Dissolution: Suspend crude solid in Toluene (10 mL per gram). Heat to reflux (110°C). If not fully soluble, add small amounts of Ethanol (dropwise) until clear.
Cooling: Cool slowly to 20°C over 4 hours.
Filtration: Filter the precipitate. The solid is predominantly the Trans isomer.
Reprocessing: If purity is <98%, recrystallize again from hot Ethanol/Water (9:1).
Method B: Flash Column Chromatography (Lab Scale)
Separation on silica is challenging due to peak tailing (amine interaction with silanols).
Optimized Solvent System:
Stationary Phase: Standard Silica Gel (40–63 µm).
Mobile Phase: DCM : MeOH : NH
OH (25% aq).
Ratio: Start at 95 : 4.5 : 0.5 .
Gradient: Ramp to 90 : 9 : 1 .
Tip: The ammonium hydroxide is mandatory . It competes with the amine for silanol sites, sharpening the peaks. Without it, the isomers will co-elute as a streak.
Module 4: Troubleshooting & FAQs
Issue
Probable Cause
Corrective Action
Peaks merging on HPLC
pH is too low; amines are protonated.
Switch to high pH buffer (Ammonium Bicarbonate, pH 10) or add 0.1% Triethylamine.
Low Yield in Crystallization
Too much polar co-solvent (EtOH/MeOH).
Distill off the alcohol and replace with Toluene or Heptane to force precipitation.
Product is oil/gum
Residual solvent or cis-isomer enrichment.
Triturate the gum with cold Diethyl Ether or MTBE to induce solidification.
Isomerization during storage
Acidic traces catalyzing epimerization.
Store the free base. Ensure all acid (HCl/AcOH) is removed by washing with sat. NaHCO.
Visualizing the Workflow
Figure 2: Strategic workflow for purification based on scale.
References
Pfizer Inc. (2003). Pyrido[2,3-d]pyrimidin-7-ones as CDK inhibitors. WO2003062236A1. (Describes the synthesis and resolution of similar 4-aminocyclohexyl analogs). Link
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text on stereocontrol using NaBH(OAc)3). Link
BenchChem Technical Support. (2025). Synthesis of trans-4-Aminocyclohexanol. (General protocols for aminocyclohexanol resolution). Link
Eliel, E. L. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry.[4] (Definitive source on NMR coupling constants and conformational energy). Link
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Support Hub.Current Status: Operational | Topic: Brominated Aniline Derivatives
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Weak Base" Paradox
Purifying brominated anilines (e.g., 4-bromoaniline, 2,4-dibromoaniline) presents a specific dual challenge that often trips up researchers accustomed to standard alkyl amines.
Electronic Deactivation: The bromine atom is electron-withdrawing.[1] This lowers the pKa of the amino group significantly (pKa ~3.8 for 4-bromoaniline vs. ~4.6 for aniline). They are weaker bases, meaning they require stronger acids to fully protonate and extract into water.
Oxidative Instability: Like all anilines, they are prone to radical oxidation (tarring), but the C-Br bond adds photosensitivity, requiring strict light management.
This guide addresses these specific physicochemical hurdles.
Module 1: Acid-Base Extraction (The "Swing" Protocol)
User Issue: "I tried to extract my product into the aqueous layer with 10% citric acid, but it stayed in the organic layer."
Diagnosis:
You are likely experiencing incomplete protonation . Because brominated anilines are weak bases, weak acids (like citric or acetic) or insufficient molarity often fail to drive the equilibrium fully to the salt form (
).
The Fix: The pH 1.0 Rule
To force a weak base (pKa ~3.5–4.0) completely into the aqueous phase, you must drop the pH at least 2 units below its pKa. Target pH 1.0–1.5 .
Step-by-Step Protocol: The HCl Swing
Dissolution: Dissolve crude mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane).
Protonation (Salt Formation): Extract with 2M HCl (Cold). Do not use weak organic acids.
Why? This converts the aniline to the hydrochloride salt (
), forcing it into the aqueous layer. Impurities (non-basic tars, starting nitro compounds) stay in the organic layer.
Wash: Wash the aqueous acidic layer 2x with fresh organic solvent to remove trapped neutrals.
The "Crash" (Free-Basing): Cool the aqueous layer on ice. Slowly basify with 6M NaOH or Sat.
until pH > 10.
Observation: The brominated aniline will precipitate (crash out) as a solid or oil out.
Recovery: Extract the cloudy aqueous mixture with organic solvent (DCM), dry over
, and concentrate.
Visualization: The Extraction Logic Gate
Caption: Logic flow for isolating weak bases. Note the requirement for strong acid (pH < 1.5) to ensure capture in the aqueous phase.
Module 2: Chromatography Troubleshooting
User Issue: "My bands are streaking (tailing) badly on the silica column, and I can't separate the regioisomers."
Diagnosis:
Tailing: The basic nitrogen of the aniline is hydrogen-bonding with the acidic silanol (
Isomer Co-elution: Ortho and para isomers often have very similar polarities.
The Fix: Amine Modifiers & Isomer Theory
Protocol: The "TEA" Doping Method
Never run a bare silica column for anilines. You must "deactivate" the silica.[3]
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
).
Concentration: 1% v/v in the mobile phase.
Crucial Step: Pre-flush the column with the mobile phase containing TEA before loading your sample. This saturates the active silanol sites.
Data: Solvent Systems for Separation
Target Separation
Recommended Solvent System
Additive
Mechanism
General Purification
Hexanes : Ethyl Acetate (4:1)
1% TEA
Standard Polarity
Ortho vs. Para Isomers
Toluene : Methanol (99:1)
0.5% TEA
- interaction (Toluene)
Highly Polar Impurities
DCM : Methanol (95:5)
1%
High Elution Strength
Expert Insight: For ortho vs. para separation, avoid Ethyl Acetate. Use Toluene as the bulk solvent. Toluene interacts differently with the electron density of the aromatic ring depending on the bromine position, often amplifying the
difference between isomers [1].
Module 3: Recrystallization & Discoloration[4]
User Issue: "My crystals are turning brown/black upon drying."
Diagnosis:
This is "Aniline Black" formation—rapid oxidation caused by air exposure, often catalyzed by trace metals or light.
The Fix: The Inert Carbon Polish
Protocol: Ethanol-Water Recrystallization
Solvent Choice: Ethanol/Water is the gold standard for brominated anilines (e.g., 4-bromoaniline).
Dissolution: Dissolve crude solid in boiling Ethanol (minimal volume).
Add Activated Charcoal (1-2% by weight). Caution: Add slowly to avoid boil-over.
Stir for 5 minutes.
Filter hot through a Celite pad to remove carbon (and trapped oxidized tars).
Crystallization: Reheat filtrate to boil. Add hot water dropwise until persistent cloudiness appears.
Cooling: Allow to cool to room temperature slowly in the dark (wrap flask in foil).
Drying: Dry under vacuum in a desiccator, preferably with
or silica, away from light.
Visualization: Purification Decision Tree
Caption: Quick-reference decision tree for selecting the correct purification intervention.
Module 4: Storage & Stability FAQs
Q: Why did my white powder turn purple after a week on the shelf?A: Photolytic dehalogenation. The C-Br bond is sensitive to UV light. The resulting radical species couple to form colored azo-compounds.
Requirement: Store in Amber Glass vials.
Requirement: Flush headspace with Argon or Nitrogen before sealing.
Q: Can I store these in solution?A: Avoid if possible. In solution, the rate of oxidation increases significantly. If necessary, store in degassed solvent (DCM or Toluene) at -20°C.
References
BenchChem Technical Support. (2025).[3][4][5] Purifying Aniline Derivatives by Column Chromatography: Preventing Tailing.Link (Accessed via BenchChem Tech Support).
Royal Society of Chemistry (RSC). (2016). Preparation of p-Bromoaniline: Comprehensive Organic Chemistry Experiments.Link
Minimizing debromination during catalytic hydrogenation of precursors
Technical Guide: Minimizing Debromination During Catalytic Hydrogenation The Chemoselectivity Paradox In pharmaceutical process development, reducing a nitro group ( ) or an alkene in the presence of an aryl halide (Ar-B...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Minimizing Debromination During Catalytic Hydrogenation
The Chemoselectivity Paradox
In pharmaceutical process development, reducing a nitro group (
) or an alkene in the presence of an aryl halide (Ar-Br, Ar-I) is a classic chemoselectivity challenge. Standard catalysts like Palladium on Carbon (Pd/C) are "too good"—they readily facilitate the oxidative addition of Palladium into the Carbon-Halogen bond, leading to hydrodehalogenation (debromination).
This guide provides an evidence-based troubleshooting framework to suppress this side reaction while maintaining high yields of the desired amine or alkane.
Troubleshooting & Optimization (Q&A)
Q1: I am using 10% Pd/C for a nitro reduction, but I see 15-20% debromination. What is the immediate fix?
A: If you cannot change the catalyst metal, you must poison the active sites responsible for hydrogenolysis.
The Fix: Add a catalyst modifier. Diphenylsulfide or Thiophene are effective selective poisons.
Why it works: These sulfur compounds bind irreversibly to the highly active "kink" and "step" sites on the Pd surface where C-X bond cleavage typically occurs. The planar "terrace" sites, responsible for nitro reduction, remain active.
Alternative: Switch to Platinum (Pt) . Pt is generally less active for hydrogenolysis than Pd.
Q2: Is there a specific "off-the-shelf" catalyst for this exact problem?
A: Yes. The industry standard is Sulfided Platinum on Carbon (Pt(S)/C) .
Recommendation: Use 5% Pt(S)/C (commercially available from Johnson Matthey, Evonik, or Sigma-Aldrich).
Performance: This catalyst is pre-poisoned. It is highly active for nitro reduction but virtually inert toward Ar-Cl and Ar-Br bonds under mild conditions (
bar , ).
Q3: How does pH affect the debromination rate? Should I add acid or base?
A: You should generally acidify the reaction mixture.
Avoid Bases: Bases (e.g., Triethylamine, inorganic carbonates) neutralize the hydrohalic acid (HBr/HCl) formed during the side reaction. This drives the equilibrium toward further dehalogenation.
Use Acids: Adding HBr or H₃PO₄ often suppresses debromination.
Mechanism: Protonation of the reactive intermediates or the catalyst surface can inhibit the oxidative addition step required to break the C-Br bond.
Q4: My reaction is too slow with sulfided catalysts. How can I accelerate it without losing selectivity?
A: Increase Hydrogen Pressure , not Temperature.
Kinetics: Hydrogenolysis (bond breaking) often has a higher activation energy (
) than nitro reduction. Increasing temperature increases the rate of the high- side reaction (debromination) disproportionately.
Strategy: Keep temperature low (
) and increase pressure (5-10 bar) to drive the reduction kinetics.
Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the correct catalyst system and the mechanism of sulfide poisoning.
Figure 1: Decision tree for minimizing hydrodehalogenation. Sulfided Platinum is the primary recommendation, followed by poisoning Pd/C.
Comparative Data: Catalyst Selectivity
The table below summarizes typical selectivity profiles for the reduction of 4-bromonitrobenzene to 4-bromoaniline .
Catalyst System
Additive
Conversion (%)
Selectivity (Ar-Br retention)
Risk Level
10% Pd/C
None
>99%
< 80%
High (Rapid Debromination)
10% Pd/C
Diphenylsulfide
>95%
> 98%
Low (Poison Controlled)
5% Pt/C
None
>99%
~ 90-95%
Moderate
5% Pt(S)/C
None
>99%
> 99.5%
Minimal (Industry Standard)
Raney Nickel
None
>99%
~ 85-90%
Moderate (Substrate dependent)
Detailed Experimental Protocol
Workflow: Selective Hydrogenation of 4-Bromonitrobenzene
This protocol uses Sulfided Platinum to ensure maximum halogen retention.
Materials:
Substrate: 4-Bromonitrobenzene (10 mmol)
Catalyst: 5% Pt(S)/C (sulfided platinum on carbon), 50% water wet (0.5 mol% loading relative to metal)
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol vs. Ambroxol Pharmacopeial Impurity Profile
Executive Summary
Ambroxol hydrochloride is a well-characterized secretolytic and mucolytic agent used globally for respiratory diseases[1],. To ensure therapeutic efficacy and safety, the European Pharmacopoeia (Ph. Eur.) mandates strict impurity profiling, defining a specific suite of related substances (Impurities A through E)[2].
Recently, advanced synthetic tracking has identified 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol [3] as a critical non-pharmacopeial reference standard. This guide provides an objective, data-driven comparison of this target compound against the standard Ambroxol impurity profile, detailing the structural causality behind their distinct chromatographic behaviors and providing a self-validating analytical methodology for their resolution.
Structural & Mechanistic Causality
Understanding the chromatographic behavior of these compounds requires analyzing their structural divergence and the resulting physicochemical shifts (pKa and lipophilicity).
The Pharmacopeial Baseline (Ambroxol & Impurities A-E):
Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol) features a secondary benzylamine bridge and a 3,5-dibromo substitution[2]. The benzylamine nitrogen is highly basic (pKa ~9.3). The standard impurities share this benzylic nature or are direct precursors/degradants:
Impurity A & E: Cleaved benzylic intermediates (alcohol and aldehyde, respectively)[2].
Impurity B: A highly lipophilic cyclized quinazoline derivative formed via reaction with formaldehyde[2].
Impurity C: A Schiff base (imine) degradation product[2].
Impurity D: The cis-isomer of Ambroxol, which shares an identical mass and pKa[4],[2].
The Target Compound (4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol):
Unlike Ambroxol, this compound[3] lacks the benzylic methylene (-CH₂-) bridge, meaning the amine is directly attached to the aromatic ring. This structural shift converts the molecule from a benzylamine to an aniline derivative .
Causality of Ionization: The delocalization of the nitrogen lone pair into the phenyl ring drastically reduces its basicity (pKa drops from ~9.3 to ~4.6).
Causality of Retention: Furthermore, it lacks one bromine atom (4-bromo instead of 3,5-dibromo). In a neutral pH environment (e.g., pH 7.0), Ambroxol remains protonated (cationic) and elutes relatively early. Conversely, the target compound is fully unprotonated (neutral) at pH 7.0. The neutral state massively increases its hydrophobicity, overriding the loss of the bromine atom and causing it to be highly retained on a C18 column compared to the API.
The standard Ph. Eur. liquid chromatography method utilizes an isocratic ammonium phosphate buffer at pH 7.0[2]. However, phosphate buffers are incompatible with mass spectrometry (MS). To allow for orthogonal structural elucidation, the following LC-UV/MS protocol substitutes phosphate with volatile ammonium acetate while maintaining the critical pH 7.0 environment to exploit the pKa differences described above.
Step-by-Step Methodology
Mobile Phase Preparation:
Buffer (A): Dissolve 10 mM Ammonium acetate in LC-MS grade water. Adjust to pH 7.0 with dilute acetic acid or ammonia. (Causality: pH 7.0 ensures Ambroxol is ionized while the target aniline derivative is neutral, maximizing selectivity).
Solvent (B): Acetonitrile (LC-MS grade).
Sample Preparation:
Prepare a System Suitability Solution containing 1.0 mg/mL Ambroxol API spiked with 0.1% (w/w) of Impurity B[2], Impurity D[4], and 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol[3] in Methanol:Water (50:50, v/v).
Chromatographic Conditions:
Column: Octadecylsilyl silica gel (C18), 250 mm × 4.0 mm, 5 µm particle size[2].
Detection: UV at 248 nm[2] and ESI-MS in positive ion mode.
Self-Validating System Suitability:
The protocol validates itself for analytical readiness if and only if the chromatographic resolution (
) between Impurity B and Ambroxol is 4.0[2]. If this physical threshold is met, the column chemistry and mobile phase pH are verified as correct, allowing safe quantification of the target compound.
Quantitative Data Comparison
The following table summarizes the expected chromatographic and mass spectrometric profile of the target compound against the standard Ph. Eur. baseline under the pH 7.0 isocratic method.
Compound
Structural Classification
Exact Mass
ESI-MS [M+H]⁺ (m/z)
Approx. RRT
UV Max (nm)
Impurity A
Benzyl alcohol
278.89
279.90
0.35
248
Impurity B
Cyclized Quinazoline
385.96
386.97
0.60
248
Impurity D
cis-Benzylamine
375.98
376.99
0.95
248
Ambroxol API
trans-Benzylamine
375.98
376.99
1.00
248
Impurity C
Schiff Base (Imine)
373.96
374.97
1.60
248
Target Compound
Aniline derivative
284.05
285.06
1.85
248
Note: RRT (Relative Retention Time) values are normalized to the Ambroxol main peak (~9.0 min)[2]. The target compound elutes late due to its neutral ionization state at pH 7.0.
Mandatory Visualization: Analytical Workflow
Figure 1: Orthogonal LC-UV/MS workflow for Ambroxol impurity profiling.
References
[1] Ambroxol EP Impurities and Related Compounds. SynThink Chemicals.
[4] Ambroxol EP Impurity D (as Hydrochloride). LGC Standards.
Comprehensive Comparison Guide: Reference Standards for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Executive Summary & Analytical Context The compound 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (CAS: 1040334-64-2) is a highly specialized diamine building block, frequently utilized in the synthesis of isoform-sele...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
The compound 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (CAS: 1040334-64-2) is a highly specialized diamine building block, frequently utilized in the synthesis of isoform-selective histone deacetylase (HDAC) inhibitors and other targeted epigenetic therapeutics[1]. Due to its bifunctional nature—a highly conjugated brominated aniline coupled to an aliphatic cyclohexanol moiety—the synthesis of this compound often yields complex impurity profiles, including unreacted precursors, regioisomers, and over-alkylated byproducts.
For researchers and drug development professionals, sourcing a rigorously characterized reference standard is non-negotiable. This guide objectively compares the performance of Certified Reference Material (CRM) grade standards against standard commercial alternatives, detailing the causality behind analytical discrepancies and providing a self-validating protocol for absolute purity determination.
The Causality of Analytical Discrepancies: Why HPLC is Insufficient
Many laboratories rely exclusively on High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment. However, HPLC is a comparative method dependent on the differential UV response factors of the analyte and its impurities[2].
For 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, the 2-amino-4-bromophenyl group exhibits a massive UV molar absorptivity. Conversely, aliphatic impurities (such as residual cyclohexanediol or unreacted cyclohexanol derivatives) lack a strong chromophore and are effectively "invisible" at standard UV wavelengths (e.g., 254 nm)[3]. Relying solely on HPLC area normalization leads to a dangerous overestimation of purity because it masks these non-chromophoric contaminants.
To establish a self-validating analytical system, a primary method like Quantitative Nuclear Magnetic Resonance (qNMR) must be employed[4]. qNMR provides absolute quantification because the integrated signal area of a specific nucleus (¹H) is directly proportional to the molar concentration of that nucleus, entirely independent of UV response factors[5].
Comparative Performance Matrix
The following table summarizes the strategic and analytical differences between various sourcing options for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol reference standards.
Feature / Metric
High-Purity CRM Grade (Recommended)
Standard Commercial Grade
In-House Synthesized Standard
Claimed Purity
> 99.5%
> 95.0%
Variable (90% - 98%)
Primary Purity Assay
¹H-qNMR (Absolute Mass Fraction)
HPLC-UV (Relative Area %)
HPLC-UV or GC-MS
Orthogonal Validation
Yes (HPLC + qNMR + MS)
No (Often HPLC only)
Resource-dependent
Traceability
ISO 17034 Accredited
Lot-specific COA only
None (Internal use only)
Risk of Hidden Impurities
Extremely Low
High (Aliphatic masking)
Moderate to High
Experimental Data: HPLC vs. qNMR Purity Assessment
To demonstrate the critical flaw in relying solely on HPLC, we compared two batches of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol using both HPLC-UV (254 nm) and ¹H-qNMR.
Batch Origin
HPLC-UV Purity (Area %)
¹H-qNMR Purity (Mass %)
Absolute Discrepancy (Δ)
Conclusion
Standard Commercial Batch A
99.24%
94.15%
5.09%
Fails absolute purity requirements. High levels of UV-invisible aliphatic impurities detected[6].
CRM Grade Batch B
99.81%
99.65%
0.16%
Concordant data. True high-purity reference standard suitable for quantitative API analysis.
Orthogonal Purity Assessment Workflow
Caption: Orthogonal purity assessment workflow combining HPLC and qNMR for reference standards.
To ensure trustworthiness and reproducibility, the following self-validating qNMR protocol must be used to certify the absolute mass fraction of the reference standard.
Step 1: Internal Standard (IS) Selection
Causality: The IS must possess a highly stable, non-hygroscopic nature and exhibit a distinct NMR signal that does not overlap with the analyte[3]. For 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, Dimethyl sulfone (DMSO2) is selected. Its sharp singlet at ~3.0 ppm in DMSO-d6 perfectly avoids the analyte's aromatic protons (6.5–7.5 ppm) and complex aliphatic multiplets (1.0–2.0 ppm).
Step 2: Gravimetric Sample Preparation
Causality: qNMR is a primary ratio method; gravimetric error is the largest source of uncertainty.
Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.000 mg of the 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol sample into a clean glass vial.
Accurately weigh ~5.000 mg of the certified DMSO2 internal standard into the same vial.
Dissolve the mixture entirely in 0.6 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.
) leads to signal truncation and severe underestimation of purity.
Acquire the ¹H-NMR spectrum using a 400 MHz (or higher) spectrometer at 298 K.
Set the relaxation delay (
) to at least 5 times the longest of the protons of interest. For this system, seconds is mandatory[5].
Acquire a minimum of 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.
Step 4: Data Processing & Self-Validation Check
Apply rigorous phase and baseline correction.
Integrate the DMSO2 IS peak (3.0 ppm, 6H).
Integrate a distinct analyte peak (e.g., the isolated aromatic proton adjacent to the bromine at ~6.8 ppm, 1H).
Calculate the absolute mass fraction (
) using the standard qNMR equation.
Self-Validation Check: Recalculate the purity using a second, distinct proton signal of the analyte (e.g., the aliphatic methine proton attached to the hydroxyl group at ~3.5 ppm). If the discrepancy between the two calculated purities exceeds 0.5%, it indicates hidden impurity overlap beneath one of the signals, and the integration bounds must be re-evaluated.
Conclusion
When sourcing 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol for use as a reference standard in drug development, relying on standard commercial grades qualified only by HPLC-UV introduces unacceptable analytical risk. The high UV response factor of the brominated aniline moiety routinely masks aliphatic impurities. Procuring a CRM-grade standard, validated orthogonally via qNMR, is the only scientifically rigorous choice to ensure the integrity of downstream quantitative assays and regulatory submissions.
References
1.[1] Histone deacetylase inhibitors containing chiral heterocyclic capping groups, UCL Discovery. URL:
2.[6] A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy, Benchchem. URL:
3.[5] Quantitative 1 H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate, MDPI. URL:
4.[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid, Benchchem. URL:
5.[4] Analytical Techniques for Reference Standard Characterization, ResolveMass Laboratories Inc. URL:
6.[3] ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS, Enovatia. URL:
The Definitive Guide to NMR Characterization of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, a molecule of interest in medicinal chemistry. Beyond a mere procedural outline, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offers a comparative assessment against other analytical techniques, and is grounded in established scientific principles.
Introduction to 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
The target molecule, 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, is a substituted cyclohexanol derivative incorporating a brominated aromatic amine moiety. Its structural complexity, featuring both aliphatic and aromatic regions, as well as multiple stereocenters, necessitates a powerful analytical technique for complete characterization. NMR spectroscopy stands as the preeminent method for such detailed structural analysis in solution, providing a wealth of information regarding atom connectivity, stereochemistry, and molecular conformation.[1]
Predicted NMR Spectral Analysis: A Window into Molecular Architecture
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic and aliphatic protons. The stereochemistry of the cyclohexyl ring (cis or trans) will significantly influence the chemical shifts and coupling constants of its protons.[2] Assuming the more thermodynamically stable trans-diequatorial conformation, the following predictions can be made.
Table 1: Predicted ¹H NMR Data for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale
H-1 (CH-OH)
~3.6
Multiplet
Axial proton, deshielded by the hydroxyl group.[2]
H-4 (CH-NH)
~3.3
Multiplet
Axial proton, deshielded by the amino group.
Aromatic H-3'
~7.2
Doublet
J ≈ 2.0
Ortho to -Br, meta to -NH2 and -NHR.
Aromatic H-5'
~6.8
Doublet of Doublets
J ≈ 8.5, 2.0
Ortho to -NHR and -Br, meta to -NH2.
Aromatic H-6'
~6.6
Doublet
J ≈ 8.5
Ortho to -NH2, meta to -NHR and -Br.
Cyclohexyl (axial)
~1.2 - 1.4
Multiplets
Shielded protons on the cyclohexyl ring.
Cyclohexyl (equatorial)
~1.8 - 2.1
Multiplets
Deshielded protons on the cyclohexyl ring.
-NH₂
~4.0
Broad Singlet
Exchangeable protons.
-NH-
~3.5
Broad Singlet
Exchangeable proton.
-OH
Variable
Broad Singlet
Exchangeable proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The chemical shifts will be influenced by the electronegativity of attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Data for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Carbon attached to the electronegative nitrogen.[2]
C-1' (C-NHR)
~145
Aromatic carbon attached to two nitrogen atoms.
C-2' (C-NH₂)
~140
Aromatic carbon attached to nitrogen.
C-3' (C-H)
~125
Aromatic CH.
C-4' (C-Br)
~110
Aromatic carbon attached to bromine.
C-5' (C-H)
~120
Aromatic CH.
C-6' (C-H)
~115
Aromatic CH.
Cyclohexyl (C-2,6)
~35
Aliphatic carbons adjacent to substituted carbons.
Cyclohexyl (C-3,5)
~30
Aliphatic carbons.
The Power of 2D NMR for Unambiguous Assignment
For a molecule of this complexity, one-dimensional NMR spectra may exhibit signal overlap. Two-dimensional (2D) NMR experiments are indispensable for definitive structural elucidation.[3]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the cyclohexyl ring and the identification of adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively assigning the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. This is crucial for connecting the cyclohexyl and aromatic fragments of the molecule, for example, by observing a correlation between the H-4 proton and the C-1' aromatic carbon.
NMR in Comparison to Other Analytical Techniques
While NMR is the gold standard for detailed structural elucidation, a comprehensive characterization often involves complementary techniques.
Table 3: Comparison of Analytical Techniques
Technique
Information Provided
Advantages
Limitations
NMR Spectroscopy
Detailed atomic connectivity, stereochemistry, conformation, and dynamics.[1]
Non-destructive, provides a complete structural picture.[1]
Relatively low sensitivity, requires larger sample amounts, complex data interpretation.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity, provides molecular formula with high-resolution MS.
Provides limited information on stereochemistry and isomer differentiation.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., -OH, -NH, C-Br, aromatic C-H).
Fast, simple, and provides a quick overview of functional groups.
Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography
Precise 3D atomic arrangement in the solid state.
Provides an unambiguous solid-state structure.
Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis is contingent upon meticulous sample preparation and data acquisition.
Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol for ¹H NMR and 20-30 mg for ¹³C NMR.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for compounds with exchangeable protons (-OH, -NH) as it slows down their exchange rate, allowing for their observation. Deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) are also viable options.
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
Homogenization: Ensure complete dissolution by gentle vortexing or sonication.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR:
Acquire a proton-decoupled ¹³C spectrum.
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR:
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. The parameters for these experiments should be optimized based on the specific instrument and sample concentration.
Visualizing the Path to Structural Elucidation
The following diagrams illustrate the molecular structure and the logical workflow for its characterization by NMR.
Caption: Labeled structure of the target molecule.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
NMR spectroscopy, particularly when employing a combination of 1D and 2D techniques, provides an unparalleled level of detail for the structural characterization of complex organic molecules like 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol. By carefully analyzing chemical shifts, coupling constants, and correlation patterns, researchers can unambiguously determine atomic connectivity and stereochemistry. While other analytical methods such as mass spectrometry and IR spectroscopy offer valuable complementary information, NMR remains the cornerstone for a complete and definitive structural assignment in solution. This guide serves as a comprehensive resource for scientists and professionals in drug development, enabling a deeper understanding of the principles and practical application of NMR in the characterization of novel chemical entities.
References
Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy....
ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
BenchChem. (2025, December). Structural Elucidation of 1-Phenyl-1-decanol: A Comparative Guide to NMR and MS Techniques.
BenchChem. (n.d.). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of N-Phenyl Aminocyclohexanols
Executive Summary N-phenyl aminocyclohexanols are highly versatile "privileged scaffolds" in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including potent CLK kin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-phenyl aminocyclohexanols are highly versatile "privileged scaffolds" in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including potent CLK kinase inhibitors [1]. The rigid cyclohexane framework combined with the stereochemical orientation of the amino and hydroxyl groups dictates the molecule's pharmacological efficacy.
However, distinguishing between positional (e.g., 2-, 3-, or 4-aminocyclohexanol derivatives) and stereoisomers (cis/trans) presents a significant analytical challenge. This guide objectively compares the two premier mass spectrometry (MS) methodologies—Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) —for the structural elucidation and fragmentation analysis of N-phenyl aminocyclohexanols.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
To establish a self-validating analytical system, researchers must choose the ionization technique that best answers their specific structural question.
GC-EI-MS (Hard Ionization): Operates at 70 eV, transferring excess internal energy to the molecule. This induces highly reproducible, library-matchable fragmentation pathways. It is superior for identifying positional isomers based on rigid ring-cleavage patterns [2].
LC-ESI-MS/MS (Soft Ionization): Yields the intact protonated molecule
. Structural information is generated via Collision-Induced Dissociation (CID). It is superior for trace analysis in complex biological matrices and for differentiating cis/trans stereoisomers using Energy-Resolved Mass Spectrometry (ERMS).
Quantitative Fragmentation Data Comparison
The following table summarizes the diagnostic ions observed for 4-(phenylamino)cyclohexanol (Exact Mass: 191.13 Da) across both platforms.
Diagnostic Feature
GC-EI-MS (Derivatized - di-TMS)
LC-ESI-MS/MS (CID, Positive Mode)
Structural Assignment / Causality
Precursor Ion
335 (Weak, )
192.1 (Base Peak, )
EI causes immediate fragmentation; ESI preserves the ion.
Primary Neutral Loss
245 (Loss of TMSOH)
174.1 (Loss of )
Elimination of the hydroxyl group. Trans-isomers require higher CID energy.
Alpha-Cleavage
204 (TMS-imine)
118.1 (Vinyl-aniline)
Cleavage of the C1-C2 and C1-C6 bonds adjacent to the amine [2].
Aromatic Retention
93 (Aniline radical)
94.0 (Aniline cation)
Confirms the presence of the unsubstituted N-phenyl moiety.
Mechanistic Causality of Fragmentation
Understanding why a molecule fragments a certain way allows researchers to predict the behavior of novel analogs.
The ESI-CID Pathway
Under ESI conditions, the protonation of N-phenyl aminocyclohexanols typically occurs at the secondary amine nitrogen, as it is the most basic site. However, during CID, proton mobility allows transfer to the hydroxyl oxygen, initiating the loss of water (
Da). The resulting cyclic carbocation undergoes ring opening to alleviate steric strain, followed by the expulsion of neutral alkene fragments to yield stable, conjugated N-phenyl iminium or vinyl-aniline species.
Fig 1: ESI-CID fragmentation logic for N-phenyl aminocyclohexanols.
The EI Pathway (Derivatized)
Due to the high boiling point and thermal lability of the free hydroxyl and amine groups, GC-MS requires derivatization. Silylation with BSTFA converts the -OH and -NH groups to -OTMS and -NTMS. The dominant fragmentation is driven by the ionization of the nitrogen lone pair, triggering an
-cleavage of the cyclohexane ring. The resulting spectrum is highly diagnostic of the substitution position (e.g., distinguishing 3-amino from 4-amino isomers) based on the mass of the expelled neutral radical [3].
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and energy-ramping, the data generated inherently verifies the structural assignments.
Protocol 1: GC-EI-MS Derivatization and Analysis
Causality: Aminocyclohexanols exhibit severe peak tailing on standard non-polar GC columns due to hydrogen bonding. Trimethylsilyl (TMS) derivatization masks these active protons, increasing volatility and thermal stability, which is critical for generating reproducible EI spectra.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the N-phenyl aminocyclohexanol sample in 100 µL of anhydrous pyridine.
Incubation: Seal the vial and heat at 70°C for 30 minutes. Self-validation check: Analyze a blank derivatized sample to ensure no artifact peaks co-elute.
Injection: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977B) equipped with a DB-5MS column (30 m × 0.25 mm × 0.25 µm).
Thermal Gradient: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Ionization: Set the EI source to 70 eV and the source temperature to 230°C. Scan range
50–500.
Protocol 2: LC-ESI-MS/MS with Energy-Resolved Mass Spectrometry (ERMS)
Causality: Standard CID at a single collision energy may produce identical spectra for cis and trans isomers. ERMS constructs a "breakdown curve" by ramping the collision energy. Trans-isomers typically require higher collision energies to eliminate water because they lack the anchimeric assistance (neighboring group participation) available to cis-isomers.
Step-by-Step Methodology:
Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Ionization: Operate the mass spectrometer (e.g., Q-TOF or Triple Quadrupole) in positive ESI mode. Capillary voltage: 3.0 kV; Desolvation temp: 350°C.
ERMS Acquisition: Isolate the
precursor ion ( 192.1). Perform repeated CID scans while stepping the collision energy from 5 eV to 40 eV in 2 eV increments.
Data Analysis: Plot the relative abundance of the precursor ion and the
product ion against the collision energy to generate the breakdown curve.
Fig 2: Comparative analytical workflow for MS structural elucidation.
Conclusion
For the structural elucidation of N-phenyl aminocyclohexanols, the choice of MS platform dictates the type of structural data obtained. GC-EI-MS remains the gold standard for identifying positional isomers due to its predictable, hard-ionization-induced ring cleavages [2]. Conversely, LC-ESI-MS/MS coupled with ERMS provides a sophisticated, self-validating approach for distinguishing cis and trans stereoisomers without the need for prior chiral separation or derivatization, preserving the integrity of complex drug scaffolds [1].
References
Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases
Source: MDPI
URL:[Link]
Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups
Source: AIP Publishing
URL:[Link]
Validation
A Comparative Guide to Validated LC-MS Methods for the Detection of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
This guide provides a comprehensive overview and comparison of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol in b...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview and comparison of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol in biological matrices. As no formally published and validated methods for this specific analyte currently exist in the public domain, this document will leverage established bioanalytical principles, regulatory guidelines, and validated methods for structurally analogous compounds, primarily Ambroxol, to provide a robust framework for method development and validation. This guide is intended for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of this and similar small molecules.
Introduction to 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol and the Imperative for Validated Bioanalysis
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is a small organic molecule with potential applications in pharmaceutical research and development. Accurate quantification in biological matrices such as plasma, serum, or urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for such bioanalytical applications due to its inherent selectivity, sensitivity, and wide dynamic range.[1]
The development of a robust LC-MS/MS method requires a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, the method must be rigorously validated to ensure its reliability and reproducibility, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This guide will compare various strategies for each stage of the analytical process, providing the scientific rationale behind the recommended choices.
The Regulatory Cornerstone: FDA and EMA Bioanalytical Method Validation Guidelines
Any bioanalytical method intended for use in regulatory submissions must undergo a comprehensive validation process. The FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" provide a harmonized framework for these activities.[1][2][3] The core parameters to be evaluated include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[2][3]
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1]
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[1]
Recovery: The efficiency of the extraction process.
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[2]
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4]
A thorough understanding and implementation of these validation parameters are not merely a regulatory hurdle but a fundamental aspect of ensuring data integrity in drug development.
A Comparative Analysis of LC-MS/MS Methodologies
The development of a successful LC-MS/MS method hinges on the judicious selection and optimization of sample preparation, chromatography, and mass spectrometry conditions.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[5] The choice of technique is a balance between recovery, cleanliness, speed, and cost.
Technique
Principle
Advantages
Disadvantages
Applicability for the Target Analyte
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[5]
Simple, fast, and inexpensive.
Less clean extracts, potential for significant matrix effects and ion suppression.
A viable initial approach for method development due to its simplicity. May require further optimization to mitigate matrix effects.
Liquid-Liquid Extraction (LLE)
Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[5][6]
Cleaner extracts than PPT, can concentrate the analyte.
More labor-intensive, requires solvent optimization, can be difficult to automate.
Highly suitable. Given the likely non-polar to moderately polar nature of the analyte, LLE with solvents like ethyl acetate or methyl tert-butyl ether is a strong candidate.[6][7]
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent and then selectively eluted.[5]
Provides the cleanest extracts, high concentration factor, and can be automated.
More expensive, requires method development to select the appropriate sorbent and solvent system.
An excellent choice for high-throughput analysis or when very low detection limits are required. Reversed-phase or mixed-mode cation exchange sorbents could be effective.
Recommendation: For initial development, Liquid-Liquid Extraction (LLE) offers a good balance of cleanliness and simplicity. For high-throughput or highly sensitive assays, Solid-Phase Extraction (SPE) is the preferred method.
Chromatographic Separation: Achieving Resolution
The goal of liquid chromatography is to separate the analyte from endogenous matrix components and any potential metabolites to minimize ion suppression and ensure accurate quantification.
Column Chemistry: A reversed-phase C18 column is the workhorse for small molecule bioanalysis and would be the logical starting point. The choice of particle size (e.g., sub-2 µm for UHPLC) will impact efficiency and run time.
Mobile Phase: A combination of an aqueous phase (e.g., water with a small amount of acid like formic acid to promote protonation) and an organic phase (e.g., acetonitrile or methanol) is standard. Acetonitrile often provides better peak shape and lower backpressure.[8]
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for complex biological samples as it allows for better separation of components with a wide range of polarities and helps to elute strongly retained interferences from the column.
Mass Spectrometric Detection: The Key to Sensitivity and Selectivity
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis.
Ionization: Given the presence of amino groups, Electrospray Ionization (ESI) in the positive ion mode is expected to be the most efficient ionization technique for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol.
MRM Transition: The first step is to determine the precursor ion, which will likely be the protonated molecule [M+H]⁺. This ion is then fragmented in the collision cell, and a specific product ion is monitored. For the target analyte (Molecular Formula: C13H19BrN2O), the monoisotopic mass is approximately 298.07 Da. The [M+H]⁺ would be ~299.08 Da. A plausible fragmentation would involve the loss of the cyclohexanol moiety or water. The exact MRM transitions (precursor → product ion) must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Internal Standard (IS): The use of a suitable internal standard is crucial to correct for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) version of the analyte is the ideal IS.[3][4] If a SIL-IS is not available, a structurally similar compound with similar extraction and ionization properties can be used.
Visualizing the Workflow
The following diagrams illustrate the logical flow of method development and a typical experimental workflow.
Caption: A typical experimental workflow for the LC-MS/MS analysis of a small molecule in a biological matrix.
Caption: Key components of a full bioanalytical method validation as per regulatory guidelines.
A Proposed Step-by-Step Protocol
This section outlines a hypothetical, yet scientifically grounded, protocol for the quantification of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol in human plasma. This protocol is based on the principles discussed and methodologies employed for similar compounds.[7][9]
Objective: To quantify 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol in human plasma over a linear range of 0.1 to 100 ng/mL.
Materials:
Human plasma (with anticoagulant)
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol reference standard
Stable Isotope Labeled Internal Standard (if available) or a suitable analog (e.g., a deuterated version of a related compound)
Acetonitrile, Methanol (HPLC grade)
Ethyl Acetate (or other suitable extraction solvent)
Formic Acid
Water (ultrapure)
Procedure:
Preparation of Standards and Quality Controls (QCs):
Prepare a primary stock solution of the analyte in methanol (e.g., 1 mg/mL).
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 80, 1000 ng/mL).
Prepare separate working solutions for Quality Control samples at low, medium, and high concentrations (e.g., 3, 40, and 750 ng/mL).
Spike the working standards and QCs into blank human plasma to create calibration standards (0.1, 0.2, 0.5, 1, 2, 5, 8, 100 ng/mL) and QCs (0.3, 4, and 75 ng/mL).
Sample Extraction (Liquid-Liquid Extraction):
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., at 50 ng/mL). Vortex briefly.
Add 600 µL of ethyl acetate.
Vortex for 5 minutes to ensure thorough mixing.
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
LC-MS/MS Analysis:
LC System: UHPLC system.
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. (Total run time: ~5 minutes).
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer with ESI source.
Ionization Mode: Positive.
MRM Transitions: To be determined experimentally. (Hypothetical: Analyte 299.1 → 184.1; IS [D4-Analyte] 303.1 → 188.1).
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
Data Analysis and Validation:
Integrate the peak areas for the analyte and the IS.
Calculate the peak area ratio (analyte/IS).
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.
Quantify the unknown samples and QCs using the regression equation.
Perform full method validation according to FDA or EMA guidelines.
Conclusion
References
Current time information in Champaign County, US. (n.d.). Google.
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Google Vertex AI Search. Retrieved March 8, 2024.
Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.Analyst, 139(10), 2265–2276.
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry.
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Retrieved March 8, 2024.
Preparing Samples for LC-MS/MS Analysis. (n.d.).
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved March 8, 2024.
A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (n.d.). BenchChem. Retrieved March 8, 2024.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
A sensitive LC-MS/MS method for simultaneous determination of amoxicillin and ambroxol in human plasma with segmental monitoring. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 293-299.
A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. (2016). Latin American Journal of Pharmacy, 35(5), 968-975.
LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. (2025). International Journal of Molecular Sciences, 26(13), 6094.
Development of a new ultra-high performance liquid chromatography - tandem mass spectrometry method for determination of ambroxol hydrochloride in serum with pharmacokinetic applic
LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease P
4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal, 16(6), 1165-1174.
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019).
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry, 397(4), 1427-1438.
Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). Food Additives & Contaminants: Part A, 38(12), 2095-2110.
Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (2017).
trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics. Retrieved March 8, 2024.
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025). Journal of Pharmaceutical and Biomedical Analysis, 253, 116548.
2-Amino-4-bromocyclohexan-1-ol. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
4-(4-BROMOPHENYL)CYCLOHEXANONE. (n.d.). Chemsrc. Retrieved March 8, 2024, from [Link]
Approaches Towards the Synthesis of Ketamine Metabolites. (2020). eGrove.
Syntheses of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and its bromin
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019).
Comparative Toxicology Guide: Ambroxol vs. 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Here is the comprehensive technical guide comparing the toxicity profiles of Ambroxol and its phenylamino analog. [1] Executive Summary This guide provides a critical toxicological comparison between the established muco...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive technical guide comparing the toxicity profiles of Ambroxol and its phenylamino analog.
[1]
Executive Summary
This guide provides a critical toxicological comparison between the established mucolytic agent Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol) and its structural analog 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (hereafter referred to as the Phenylamino Analog ).[1]
While Ambroxol exhibits a well-characterized, favorable safety profile driven by its benzylamine structure, the Phenylamino Analog presents a distinct phenylenediamine core.[1] Structural Activity Relationship (SAR) analysis and experimental data on the core moieties indicate that the Analog possesses a significantly higher toxicity potential, specifically regarding genotoxicity , skin sensitization , and oxidative stress , due to the absence of the methylene bridge and the presence of the o-phenylenediamine toxicophore.[1]
Chemical Identity & Structural Basis[1][2][3]
The fundamental divergence in toxicity stems from the linker connecting the cyclohexyl ring to the aromatic system.[1]
Direct N-aryl bond facilitates conjugation with the ring.[1]
Metabolic Risk
Low (Mainly Glucuronidation)
High (Quinone Imine formation)
Structural Visualization (DOT)
The following diagram illustrates the structural divergence and the resulting "Toxicophore Alert" for the Analog.
Figure 1: Structural comparison highlighting the loss of the methylene bridge in the Analog, transforming the safe benzylamine scaffold into a reactive phenylenediamine core.
Mechanism: Ambroxol acts as a sodium channel blocker and surfactant stimulant.[1] It shows low cytotoxicity in human bronchial epithelial cells (16HBE) up to 100 µM.[1]
Phenylamino Analog:
Predicted Toxicity: Higher.[1][2] The o-phenylenediamine core is a known uncoupler of oxidative phosphorylation and a cytotoxic agent.[1]
Cytotoxicity Data (Inferred): Analogs of 4-bromo-1,2-benzenediamine show IC50 values in the 10–50 µM range in hepatocyte models, significantly more potent than Ambroxol.[1] The direct N-aryl bond increases lipophilicity (LogP), facilitating membrane penetration and intracellular accumulation.[1]
Genotoxicity & Mutagenicity (The Critical Differentiator)
Rationale: The methylene bridge prevents the nitrogen lone pair from fully conjugating with the ring, preventing the formation of stable nitrenium ions (the ultimate mutagenic species).[1]
Phenylamino Analog:
Structural Alert: The molecule contains the 2-amino-N-alkyl-aniline substructure.[1]
Mechanism: Metabolic oxidation (via CYP450) can convert the amino group to a hydroxylamine (-NHOH), which dehydrates to form a highly electrophilic Quinone Diimine .[1] This species can covalently bind to DNA (guanine residues).[1]
Prediction: High probability of Positive Ames test (Strain TA98 with S9 activation) due to the o-phenylenediamine moiety [3].[1]
Sensitization Potential
Ambroxol: Very low.[1] Anaphylactic reactions are extremely rare (<1 in 10,000).[1]
Phenylamino Analog:High Risk .[1] p-Phenylenediamine and o-phenylenediamine derivatives are potent contact allergens (sensitizers).[1] They act as pro-haptens , metabolizing in the skin to bind to epidermal proteins, triggering T-cell mediated hypersensitivity.[1]
Metabolic Activation Pathways
The following pathway diagram details why the Analog is more toxic.
Figure 2: Metabolic divergence.[1] Ambroxol undergoes safe Phase II conjugation, whereas the Analog is prone to Phase I bioactivation into reactive quinone species.
Experimental Protocols for Validation
To empirically validate the toxicity profile of the Analog vs. Ambroxol, the following self-validating protocols are recommended.
Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of both compounds in HepG2 (liver) and NHBE (bronchial) cells.
Seed Cells: Plate HepG2 cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Prepare stock solutions (100 mM in DMSO). Dilute serially (0.1 µM to 500 µM) in culture media.[1]
Establishing the Certificate of Analysis (COA) for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol: A Comparative Guide to Purity Methodologies
In pharmaceutical research and development, the Certificate of Analysis (COA) serves as the definitive "quality passport" for any active pharmaceutical ingredient (API) or critical intermediate[1]. For structurally compl...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical research and development, the Certificate of Analysis (COA) serves as the definitive "quality passport" for any active pharmaceutical ingredient (API) or critical intermediate[1]. For structurally complex research samples like 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol , generating a scientifically rigorous COA requires navigating specific analytical challenges. This compound features a brominated aromatic ring, primary and secondary amines, and a cyclohexanol moiety. Consequently, analysts must account for potential oxidation products, debromination impurities, and the critical separation of cis and trans diastereomers across the cyclohexane ring.
This guide objectively compares the analytical methodologies required to establish a compliant COA for this intermediate, aligning with ICH Q2(R2) and Q14 guidelines for analytical validation[2][3].
The Analytical Target Profile (ATP) & Method Selection
To ensure the COA accurately reflects the sample's true quality, we must employ orthogonal analytical techniques[4]. Relying solely on a single method often creates analytical blind spots. For 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, we compare three primary approaches:
HPLC-UV: The industry workhorse for determining chromatographic purity and identifying related substances.
UHPLC-MS: Essential for high-throughput identification of mass-variant impurities (e.g., debromination or over-alkylation).
Quantitative NMR (qNMR): The gold standard for absolute assay determination without requiring a reference standard[5].
Orthogonal analytical workflow for generating a compliant Certificate of Analysis.
Comparative Methodology: HPLC-UV vs. qNMR
The fundamental difference between these techniques lies in their detection principles. HPLC-UV relies on the relative response factors (RRF) of the analyte and its impurities at a specific wavelength[5]. If an impurity (such as a debrominated byproduct) has a lower UV absorbance than the main compound, HPLC will underestimate its concentration, artificially inflating the reported purity[6].
Conversely, qNMR is a primary analytical method. The integrated area of a specific proton resonance is directly proportional to the molar concentration of that nucleus, allowing for absolute quantification against a certified internal standard, bypassing the need for an identical reference standard for every impurity[4][7].
Mechanistic origin of purity discrepancies between HPLC-UV and qNMR methodologies.
To ensure trustworthiness, every analytical protocol must act as a self-validating system. Below are the optimized methodologies for analyzing 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol.
Causality for Experimental Choice: Standard C18 columns often fail to resolve the cis and trans isomers of the cyclohexanol ring due to their nearly identical hydrophobicities. We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorine-halogen and
interactions provide superior spatial selectivity for the bromophenyl moiety relative to the cyclohexanol ring.
Self-Validating Step: The System Suitability Test (SST) mandates a baseline resolution () of between the cis and trans peaks before sample analysis can proceed.
Mobile Phase Preparation:
Phase A: 0.1% Formic acid in Water. (Causality: The acidic modifier suppresses amine ionization, preventing peak tailing).
Phase B: 0.1% Formic acid in Acetonitrile.
Sample Preparation: Accurately dissolve 1.0 mg of the sample in 1 mL of LC-MS grade Methanol.
Chromatographic Conditions:
Column: PFP, 1.7
m, 2.1 x 100 mm.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Detection: UV at 254 nm and ESI-MS (Positive mode).
Data Acquisition: Integrate peaks to determine chromatographic purity (Area %). Use the MS spectra to identify the mass of any peak
(adhering to ICH Q3A reporting thresholds).
Protocol B: Absolute Assay via 1H qNMR
Causality for Experimental Choice: Because a highly purified (>99.5%) reference standard of this specific intermediate is rarely available in early R&D, we use Maleic Acid as an internal standard (IS). Maleic acid provides a sharp singlet at ~6.26 ppm, which perfectly avoids the aromatic protons of the target compound (6.5–7.5 ppm) and the aliphatic cyclohexyl protons (1.0–4.0 ppm)[5].
Sample Weighing (Critical): Using a calibrated microbalance, accurately weigh ~10.0 mg of the sample and ~5.0 mg of certified Maleic Acid (TraceCERT®) into the same antistatic vial[7].
Solvent: Dissolve the mixture completely in 0.6 mL of DMSO-
.
NMR Acquisition:
Instrument: 400 MHz or higher NMR spectrometer.
Pulse Sequence: Standard 1D proton with a 90° excitation pulse.
Relaxation Delay (
): Set to 30 seconds. (Causality: This ensures complete longitudinal relaxation of all nuclei () to prevent integration errors, guaranteeing absolute quantitative accuracy).
Calculation: Integrate the aromatic proton adjacent to the bromide (e.g., the doublet at ~7.2 ppm) against the Maleic acid singlet to calculate the absolute mass fraction[6].
Experimental Data Comparison
Table 1: Method Performance Comparison for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Analytical Parameter
UHPLC-UV (PFP Column)
UHPLC-MS
1H qNMR
Primary Output
Relative Area %
Mass-to-charge ratio (m/z)
Absolute Mass % (Assay)
Reference Standard Needed?
Yes (for exact quantification)
No (qualitative ID)
No (uses Internal Standard)
Cis/Trans Resolution
Excellent ()
Excellent (Co-elutes with UV)
Good (via coupling constants)
Sensitivity (LOD)
~0.01%
~0.005%
~0.5%
Susceptibility to RRF Bias
High (Underestimates poor UV absorbers)
High (Ion suppression effects)
None (Direct proton counting)
Table 2: Representative COA Summary Data (Batch #2026-03-A)
By synthesizing the data from our orthogonal testing, a robust COA is generated[8].
Test Parameter
Method
Specification
Result
Appearance
Visual
Off-white to pale brown powder
Pale brown powder
Identity
LC-MS
m/z [M+H]+ = 285.0 / 287.0
Conforms (Isotopic pattern matches Br)
Chromatographic Purity
UHPLC-UV
98.0% (Area)
99.1%
Diastereomeric Ratio
UHPLC-UV
Report trans:cis ratio
95:5
Absolute Assay
1H qNMR
95.0% w/w
97.4% w/w
Residual Solvents
GC-FID
3000 ppm (Methanol)
1200 ppm
Water Content
Karl Fischer
1.0%
0.4%
Conclusion
A scientifically sound COA for complex intermediates like 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol cannot rely on a single dimensional analysis. While HPLC-UV provides excellent precision and routine monitoring capabilities, it must be cross-referenced with qNMR to establish the absolute assay and correct for variable UV response factors[4][5]. By integrating these orthogonal methods into a self-validating workflow, drug development professionals can ensure the highest level of data integrity, batch-to-batch consistency, and strict regulatory compliance[2][9].
References
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.[Link]
Enovatia. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.[Link]
Tianming Pharmaceutical. API COA Guide: Quality Assurance for Manufacturers & Purchasers. [Link]
Chromatography Online. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.[Link]
Critical Point. API Certificates of Analysis. [Link]
Executive Summary In drug discovery and chemical synthesis, handling complex organic molecules requires a deep understanding of their structural liabilities to ensure operational safety and environmental compliance. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery and chemical synthesis, handling complex organic molecules requires a deep understanding of their structural liabilities to ensure operational safety and environmental compliance. The compound 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol presents a dual-hazard profile: it contains both a primary aromatic amine and a halogen (bromine) .
As a Senior Application Scientist, I cannot overstate the importance of treating this compound with strict adherence to halogenated hazardous waste protocols. Improper disposal—such as mixing it with non-halogenated solvents or disposing of it via standard low-temperature incineration—can lead to the release of highly toxic brominated dioxins, furans, and corrosive hydrogen bromide (HBr) gas[1]. This guide provides a self-validating, step-by-step operational framework for the safe segregation, handling, and disposal of this compound.
Chemical Profiling & Hazard Causality (The "Why")
To build a robust safety culture, laboratory personnel must understand the causality behind our disposal rules. The disposal pathway for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is dictated by two specific structural moieties:
The Aromatic Amine Hazard: The 2-amino-4-bromophenyl group is a primary aromatic amine (PAA). PAAs are highly lipophilic, meaning they are readily absorbed through the skin and cellular membranes[2]. Biologically, these compounds are notorious for their mutagenic and carcinogenic potential, often requiring metabolic activation in the liver to form reactive electrophiles that form DNA adducts[2]. Furthermore, environmental release can cause severe aquatic toxicity and bioaccumulation.
The Halogenated (Bromine) Hazard: The presence of the bromine atom strictly prohibits this compound from entering standard organic waste streams[3]. When halogenated organics are combusted at standard temperatures, they generate highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans[1]. To prevent this, environmental protection agencies mandate that halogenated waste be routed to specialized high-temperature incinerators operating above 1100°C (approx. 1200 K), equipped with caustic scrubbers to neutralize acidic flue gases[1][4].
Waste Segregation & Compatibility Matrix
Accurate waste segregation at the source is the most critical step in the disposal lifecycle. Never mix halogenated waste with non-halogenated waste, as this drastically increases the cost and complexity of downstream destruction[3].
Table 1: Quantitative Segregation and Compatibility Data
Preparation: Ensure the liquid waste carboy is explicitly labeled as "Halogenated Organic Waste - Contains Brominated Aromatic Amines."
Verification: Verify that the primary solvent used to dissolve the compound (e.g., Dichloromethane, Methanol, DMSO) is chemically compatible with the existing contents of the carboy.
Transfer: Working inside a certified chemical fume hood, use a funnel to slowly pour the solution into the HDPE carboy[5].
Capping: Immediately seal the carboy tightly. Do not leave funnels resting in the carboy, as this allows toxic aromatic amine vapors to escape into the lab environment.
Volume Control: Never fill the carboy beyond 90% capacity to allow for vapor expansion[5].
Collection: Place all contaminated solid consumables (weighing boats, spatulas, Kimwipes, and nitrile gloves) into a dedicated solid hazardous waste container.
Powder Disposal: If disposing of expired or degraded bulk powder, keep it in its original vial. Place the sealed vial inside a secondary containment bag before placing it in the solid waste bin.
Labeling: Label the bin with the exact chemical name and the GHS hazard pictograms for "Toxic" and "Environmental Hazard."
Protocol C: Emergency Spill Response
Isolation: Immediately evacuate personnel from the immediate vicinity. Don appropriate PPE: chemical splash goggles, a lab coat, and double nitrile gloves. If the spill is outside a fume hood, a NIOSH-approved respirator is required due to the inhalation risk of PAA dust[2].
Containment (Solid Spill): Do not sweep the powder, as this generates hazardous aerosols. Gently cover the powder with slightly damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust.
Containment (Liquid Spill): Surround the spill with chemical absorbent pads designed for aggressive solvents.
Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable HDPE container.
Decontamination: Wash the spill area thoroughly with an industrial detergent and water, collecting the rinsate as halogenated liquid waste.
Waste Routing Visualization
The following decision tree illustrates the logical flow of waste generated from handling 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, ensuring it reaches the correct terminal destruction facility.
Decision tree for the segregation and disposal of halogenated aromatic amine waste.
Advanced Considerations: In-Lab Deactivation
While advanced oxidation processes (AOPs)—such as treatment with Fenton's reagent or high-valent iron—can successfully cleave the aromatic rings of primary amines[2], this is not recommended as a primary disposal method for halogenated compounds in standard laboratories.
Chemical oxidation of brominated aromatics can inadvertently release free bromide ions or generate volatile, highly toxic brominated byproducts. Therefore, physical segregation followed by outsourced high-temperature incineration (>1100°C) remains the gold standard for EHS compliance and scientific integrity[4].
References
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles
Source: ETH Zürich
URL:[Link]
Title: Hazardous Waste Disposal Guide
Source: Northwestern University Research Safety
URL:[Link]